tert-Butyl 2-iodobenzyl(methyl)carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-iodophenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBKLDJSVKLIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736216 | |
| Record name | tert-Butyl [(2-iodophenyl)methyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341970-35-2 | |
| Record name | tert-Butyl [(2-iodophenyl)methyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl 2-iodobenzyl(methyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. The process involves a straightforward three-step synthetic pathway commencing with the commercially available 2-iodobenzylamine. The synthesis proceeds through N-methylation followed by the introduction of a tert-butoxycarbonyl (Boc) protecting group.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process:
-
Starting Material: The synthesis begins with 2-iodobenzylamine, which is commercially available as a hydrochloride salt.[1][2][3][4]
-
N-Methylation: The primary amine of 2-iodobenzylamine is methylated to yield N-(2-iodobenzyl)methylamine.[5][6][7]
-
Boc Protection: The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group to afford the final product, this compound.[8][9]
Figure 1: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Iodobenzylamine | C₇H₈IN | 233.05 | 39959-51-8[2] |
| 2-Iodobenzylamine Hydrochloride | C₇H₈IN·HCl | 269.51 | 42365-45-7[1] |
| N-(2-Iodobenzyl)methylamine | C₈H₁₀IN | 247.08 | 113258-86-9[5] |
| This compound | C₁₃H₁₈INO₂ | 347.19 | 341970-35-2[10][11] |
Experimental Protocols
Step 1: N-Methylation of 2-Iodobenzylamine
This procedure outlines a general method for the N-monomethylation of a primary amine.
Materials:
-
2-Iodobenzylamine hydrochloride[4]
-
A suitable base (e.g., sodium carbonate, triethylamine)
-
A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)[6]
-
An appropriate solvent (e.g., tetrahydrofuran (THF), acetonitrile)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
If starting with 2-iodobenzylamine hydrochloride, neutralize it by dissolving in a suitable solvent and adding a base (e.g., 1M sodium hydroxide solution) until the solution is basic. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain 2-iodobenzylamine.
-
Dissolve 2-iodobenzylamine in an appropriate solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution. The choice of base will depend on the methylating agent and solvent used.
-
Add the methylating agent (e.g., methyl iodide) dropwise to the stirred solution at room temperature. For more reactive agents, cooling in an ice bath may be necessary.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux for a period of time, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench any remaining reagents (e.g., by the careful addition of water if sodium hydride was used).
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-(2-iodobenzyl)methylamine, can be purified by column chromatography on silica gel.
Step 2: Boc Protection of N-(2-Iodobenzyl)methylamine
This procedure describes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.[8]
Materials:
-
N-(2-Iodobenzyl)methylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Dissolve N-(2-iodobenzyl)methylamine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., triethylamine) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel to yield a pure product.
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a robust and reproducible process that provides a key building block for further chemical transformations. The methodologies outlined in this guide are based on well-established organic chemistry principles and can be adapted and optimized for specific laboratory conditions and scaling requirements. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.
References
- 1. 2-Iodobenzylamine HCl | 42365-45-7 | FI70645 | Biosynth [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Iodobenzylamine hydrochloride | Call Wychem 01440 820338 [wychem.com]
- 4. 2-Iodo-benzylamine hydrochloride | 42365-45-7 [sigmaaldrich.com]
- 5. (2-Iodo-benzyl)-methyl-amine | C8H10IN | CID 11086077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 10. 341970-35-2|this compound|BLD Pharm [bldpharm.com]
- 11. tert-Butyl 4-iodobenzyl(methyl)carbamate | C13H18INO2 | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties of tert-Butyl 2-iodobenzyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of tert-Butyl 2-iodobenzyl(methyl)carbamate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines foundational information with data inferred from analogous compounds and established chemical principles.
Core Chemical Properties
This compound is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group on a methylated nitrogen atom attached to a 2-iodobenzyl moiety. The presence of the iodine atom and the carbamate functional group makes it a potentially versatile intermediate in organic synthesis.
Table 1: Summary of Core Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₈INO₂ | - |
| Molecular Weight | 347.19 g/mol | - |
| CAS Number | 341970-35-2 | - |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not available in public literature | - |
| Boiling Point | Not available in public literature | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural features |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis would logically proceed in two main steps: first, the synthesis of the precursor secondary amine, N-methyl-N-(2-iodobenzyl)amine, followed by its protection with a tert-butoxycarbonyl (Boc) group.
Technical Guide: tert-Butyl 2-iodobenzyl(methyl)carbamate (CAS No. 341970-35-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-iodobenzyl(methyl)carbamate, with the Chemical Abstracts Service (CAS) number 341970-35-2 , is a versatile organic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aryl iodide and a stable tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The presence of the iodine atom on the benzene ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse substituents at this position. The Boc-protected N-methylamino group provides stability during multi-step syntheses and can be deprotected under specific conditions to reveal a secondary amine for further functionalization.
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and a key application of this compound in a representative synthetic workflow.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 341970-35-2 |
| Molecular Formula | C₁₃H₁₈INO₂ |
| Molecular Weight | 347.19 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
| Purity | Typically >95% |
Experimental Protocols
Step 1: Synthesis of tert-Butyl (2-iodobenzyl)carbamate
Materials:
-
2-iodobenzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-iodobenzylamine (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.1 to 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl (2-iodobenzyl)carbamate.
Step 2: N-methylation to yield this compound
Materials:
-
tert-Butyl (2-iodobenzyl)carbamate (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 to 1.5 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of tert-butyl (2-iodobenzyl)carbamate (1.0 eq) in the same anhydrous solvent to the suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 to 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Applications in Synthesis: A Workflow Example
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures. A representative workflow is the Suzuki coupling reaction, where the iodo group is replaced by an aryl or heteroaryl moiety.
Caption: Workflow for a Suzuki coupling reaction using this compound.
This workflow illustrates the strategic use of this compound as a precursor to biaryl compounds. The initial Suzuki coupling reaction joins the iodo-benzyl scaffold with a desired aryl group. The resulting Boc-protected biaryl product can then be deprotected to yield the final secondary amine, which is available for further synthetic modifications, such as amide bond formation or reductive amination, crucial steps in the synthesis of many drug candidates.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its bifunctional nature, combining a reactive aryl iodide for cross-coupling reactions with a stable, yet readily cleavable, protected amine, allows for the efficient and controlled construction of complex molecular frameworks. The synthetic and application workflows presented in this guide highlight its potential for the generation of novel compounds with potential therapeutic applications.
Technical Guide: tert-Butyl 2-iodobenzyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-iodobenzyl(methyl)carbamate is a synthetic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine and an ortho-iodinated benzyl ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the tert-butyloxycarbonyl (Boc) group provides a stable yet easily removable protecting group for the secondary amine. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its application in synthetic workflows.
Core Data Presentation
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 347.19 g/mol | [1] |
| Molecular Formula | C₁₃H₁₈INO₂ | [1] |
| CAS Number | 341970-35-2 | |
| Monoisotopic Mass | 347.03823 Da | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Complexity | 255 | [1] |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the N-Boc protection of secondary amines.
Synthesis of this compound
This procedure involves the protection of the secondary amine of N-methyl-1-(2-iodophenyl)methanamine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
N-methyl-1-(2-iodophenyl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-methyl-1-(2-iodophenyl)methanamine (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Mandatory Visualizations
Logical Relationship: Synthesis of this compound
The following diagram illustrates the logical flow of the synthesis of the target compound from its precursors.
Caption: A flowchart of the synthesis of this compound.
Experimental Workflow: Application in Suzuki Cross-Coupling
As an aryl iodide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is fundamental in drug discovery for the formation of carbon-carbon bonds. The following diagram outlines a typical experimental workflow for a Suzuki coupling reaction using this compound.
Caption: A typical workflow for a Suzuki cross-coupling reaction.
References
tert-Butyl 2-iodobenzyl(methyl)carbamate literature review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 2-iodobenzyl(methyl)carbamate, a halogenated aromatic carbamate of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this guide leverages established principles of organic synthesis and data from structurally analogous molecules to provide a detailed theoretical framework.
Chemical Properties and Data
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₁₃H₁₈INO₂ | Structural Analysis |
| Molecular Weight | 347.19 g/mol | Calculation from Molecular Formula[1] |
| Appearance | White to off-white solid | General property of similar carbamates |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | General property of Boc-protected amines |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Table 2: Spectroscopic Data for Analogous Compounds
Spectroscopic data for the target compound is not published. However, the expected shifts and signals can be inferred from data for similar structures like tert-butyl carbamate and other aromatic carbamates.[2][3][4][5][6]
| Spectroscopy | Analogous Compound | Key Signals |
| ¹H NMR | tert-Butyl Phenylcarbamate | δ 7.26 (d, J = 8Hz, 2H), 6.82 (d, J = 8Hz, 2H), 6.44 (bs, 1H), 3.77(s, 3H), 1.50(s, 9H)[2] |
| ¹³C NMR | tert-Butyl Phenylcarbamate | δ 155.60, 153.20, 131.40, 120.50, 114.10, 80.10, 55.40, 28.30[2] |
| IR | tert-Butyl carbamate | Characteristic peaks for N-H, C=O, and C-O stretching[3][5] |
| Mass Spec (EI) | tert-Butyl carbamate | Molecular ion peak and characteristic fragmentation pattern[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the Boc-protection of the corresponding secondary amine, (2-Iodobenzyl)-methyl-amine. This reaction is a standard procedure in organic synthesis.
Proposed Synthetic Pathway
The logical synthetic route involves the reaction of (2-Iodobenzyl)-methyl-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
References
- 1. tert-Butyl 4-iodobenzyl(methyl)carbamate | C13H18INO2 | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl carbamate [webbook.nist.gov]
- 4. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl carbamate [webbook.nist.gov]
- 6. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
The Discovery and Synthetic History of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 2-iodobenzyl(methyl)carbamate (CAS No. 341970-35-2) is a key synthetic intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. Its strategic substitution pattern, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group on a secondary amine and an ortho-iodine on the benzyl ring, makes it a versatile building block for introducing specific moieties into complex molecules. This guide provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols, and its notable application in the synthesis of apoptosis-inducing agents.
Introduction
The carbamate functional group is a prevalent feature in a wide array of pharmaceuticals and agrochemicals.[1] The tert-butyloxycarbonyl (Boc) group, in particular, is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] this compound combines this protective strategy with a reactive iodine atom on the aromatic ring, rendering it an ideal substrate for various cross-coupling reactions. This dual functionality has positioned it as a valuable intermediate in the synthesis of complex molecular architectures, most notably in the field of drug discovery.
While a definitive historical account of its first synthesis is not prominently documented in the literature, its emergence is intrinsically linked to the advancement of synthetic methodologies for creating complex amine-containing molecules for pharmaceutical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 341970-35-2 |
| Molecular Formula | C₁₃H₁₈INO₂ |
| Molecular Weight | 347.19 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% (commercial sources) |
Plausible Synthetic Routes and Experimental Protocols
Caption: Plausible synthetic workflow for this compound.
Step 1: Synthesis of Methyl 2-iodobenzoate
The synthesis commences with the esterification of 2-iodobenzoic acid.[2]
Experimental Protocol:
-
To a solution of 2-iodobenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Heat the mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-iodobenzoate.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | >95% |
| Purity | >98% |
Step 2: Synthesis of N-Methyl-2-iodobenzylamine (Precursor)
The synthesis of the key precursor, N-methyl-2-iodobenzylamine, can be achieved through a multi-step process involving reduction, chlorination, and amination.
Experimental Protocol:
-
Reduction to 2-Iodobenzyl alcohol: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 2-iodobenzoate (1.0 eq) in THF dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to yield 2-iodobenzyl alcohol.
-
Chlorination to 2-Iodobenzyl chloride: To a solution of 2-iodobenzyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-iodobenzyl chloride.
-
Amination to N-Methyl-2-iodobenzylamine: To a solution of 2-iodobenzyl chloride (1.0 eq) in a suitable solvent such as THF or acetonitrile, add an excess of aqueous methylamine solution (e.g., 40%) (5-10 eq). Stir the mixture at room temperature for 12-18 hours. After completion, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-methyl-2-iodobenzylamine.
Step 3: Synthesis of this compound
The final step involves the protection of the secondary amine with a Boc group.
Experimental Protocol:
-
Dissolve N-methyl-2-iodobenzylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
To this stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 80-95% |
| Purity | >98% (post-chromatography) |
Application in Drug Development: Synthesis of Bcl-2/Bcl-X L Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of potent inhibitors of the B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-X L) proteins.[3] These proteins are crucial regulators of the intrinsic apoptosis pathway, and their overexpression is a hallmark of many cancers, contributing to cell survival and resistance to chemotherapy.
The ortho-iodobenzyl moiety of the carbamate serves as a handle for introducing further complexity into the molecule via Suzuki or other palladium-catalyzed cross-coupling reactions, a common strategy in the construction of these inhibitors.
Role in the Apoptosis Signaling Pathway
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-X L) members, controls the permeabilization of the mitochondrial outer membrane.[3] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing apoptosis. In cancer cells, the overexpression of anti-apoptotic proteins leads to excessive sequestration, thereby inhibiting cell death.
Inhibitors synthesized using this compound are designed to mimic the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-X L. This releases the pro-apoptotic proteins, which can then oligomerize and induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
References
Navigating the Safety Profile of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide
Disclaimer: No specific safety, handling, or toxicological data for tert-Butyl 2-iodobenzyl(methyl)carbamate is publicly available. This guide has been developed by extrapolating information from its constitutional isomer, tert-Butyl 4-iodobenzyl(methyl)carbamate, and from general safety data for carbamate compounds. The information provided herein should be treated as a preliminary guideline. A comprehensive, compound-specific risk assessment must be conducted by qualified personnel before handling or using this compound.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the inferred safety and handling protocols for this compound. Due to the absence of specific data, this document emphasizes general best practices for handling research-grade chemicals with unknown toxicological profiles.
Physicochemical Properties
Quantitative data for the constitutional isomer, tert-Butyl 4-iodobenzyl(methyl)carbamate, has been used to provide an indication of the likely physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C13H18INO2 | PubChem[1] |
| Molecular Weight | 347.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 347.03823 Da | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Complexity | 255 | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
Hazard Identification and Classification
As a member of the carbamate class of compounds, this compound should be handled with caution. Carbamates are known to be cholinesterase inhibitors, which can lead to a range of toxic effects. The hazards associated with similar carbamate compounds are summarized below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS06 | Danger | H301: Toxic if swallowed |
| Skin Sensitisation | GHS07 | Warning | H317: May cause an allergic skin reaction |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed |
Safe Handling and Storage
Given the potential hazards, stringent adherence to safety protocols is mandatory.
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the necessary PPE should be conducted before any handling of the compound. The following table outlines the recommended minimum PPE.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a certified respirator if working outside of a fume hood or if there is a risk of aerosol generation. |
3.2. Engineering Controls
All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.
3.3. Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
Accidental Release and Disposal
5.1. Accidental Release
In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material in a sealed container for disposal.
5.2. Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols
No specific experimental protocols for the synthesis, handling, or use of this compound were found in the public domain. Researchers must develop their own standard operating procedures (SOPs) that incorporate the safety and handling precautions outlined in this guide and are based on a thorough risk assessment.
Visualizing Safe Chemical Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a research chemical like this compound.
Caption: A logical workflow for the safe handling of research chemicals.
References
Determining the Solubility of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tert-Butyl 2-iodobenzyl(methyl)carbamate is a halogenated aromatic compound containing a carbamate functional group. The tert-butoxycarbonyl (Boc) protecting group is common in organic synthesis, particularly in peptide chemistry and drug development, due to its stability under various conditions and its ease of removal under acidic conditions. Understanding the solubility of such compounds is critical for reaction setup, purification, formulation, and various analytical procedures. The principle of "like dissolves like" suggests that due to its structure, this compound will exhibit solubility in a range of common organic solvents.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and related structures is presented in Table 1. These properties can help predict its behavior in various organic solvents. The presence of a bulky, nonpolar tert-butyl group and an aromatic ring suggests good solubility in moderately polar to nonpolar organic solvents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₁₃H₁₈INO₂ | 347.19 |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
| tert-Butyl 4-iodobenzyl(methyl)carbamate[1] | C₁₃H₁₈INO₂ | 347.19 |
|
| tert-Butyl 5-iodo-2-methylbenzylcarbamate[2] | C₁₃H₁₈INO₂ | 347.19 |
|
| tert-Butyl (2-iodoethyl)carbamate | C₇H₁₄INO₂ | 271.10 |
|
| tert-Butyl carbamate[3][4] | C₅H₁₁NO₂ | 117.15 |
|
| tert-Butyl-N-methylcarbamate | C₆H₁₃NO₂ | 131.17 |
|
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of this compound.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in a range of solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Place approximately 10 mg of this compound into a small, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.
-
If the solid has not completely dissolved, the compound is considered "sparingly soluble" or "insoluble".
-
Repeat the procedure for each of the selected organic solvents.
-
Record the observations in a table.
Quantitative Solubility Determination (Isothermal Equilibrium Method)
This method provides a precise measurement of solubility at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent and generate a calibration curve using the analytical instrument (e.g., HPLC-UV).
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a constant temperature shaker bath and agitate until equilibrium is reached. This may take several hours to days. A preliminary time-course study can determine the optimal equilibration time.
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of the solute.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic workflow for determining the solubility of this compound.
References
- 1. tert-Butyl 4-iodobenzyl(methyl)carbamate | C13H18INO2 | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 5-iodo-2-methylbenzylcarbamate | C13H18INO2 | CID 154815173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. tert-Butyl carbamate (CAS 4248-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Theoretical Framework and Synthetic Applications of tert-Butyl 2-iodobenzyl(methyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical overview of tert-butyl 2-iodobenzyl(methyl)carbamate, a key intermediate in modern organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis, and significant role as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and drug development.
Introduction
This compound (Figure 1) is a synthetic organic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected secondary amine and an ortho-iodinated benzyl group, makes it an ideal substrate for a variety of chemical transformations. The presence of the iodine atom allows for the introduction of diverse functionalities through cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality during multi-step syntheses. This guide elucidates the theoretical underpinnings and practical applications of this valuable synthetic intermediate.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 341970-35-2 |
| Molecular Formula | C₁₃H₁₈INO₂ |
| Molecular Weight | 347.19 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of the corresponding amine, 2-iodobenzyl(methyl)amine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and high-yielding method for the introduction of the Boc protecting group.
General Synthetic Pathway
The logical workflow for the synthesis involves the reaction of the secondary amine with Boc anhydride in the presence of a suitable base to neutralize the acidic byproduct.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2-Iodobenzyl(methyl)amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 2-iodobenzyl(methyl)amine in anhydrous dichloromethane, add triethylamine or DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ 7.8-7.9 (d, 1H, Ar-H) | δ 155-156 (C=O) |
| δ 7.3-7.4 (t, 1H, Ar-H) | δ 140-141 (Ar-C) |
| δ 7.1-7.2 (d, 1H, Ar-H) | δ 128-130 (Ar-CH) |
| δ 6.9-7.0 (t, 1H, Ar-H) | δ 98-100 (Ar-CI) |
| δ 4.4-4.5 (s, 2H, CH₂-Ar) | δ 80-81 (C(CH₃)₃) |
| δ 2.8-2.9 (s, 3H, N-CH₃) | δ 55-56 (CH₂-N) |
| δ 1.4-1.5 (s, 9H, C(CH₃)₃) | δ 34-35 (N-CH₃) |
| δ 28-29 (C(CH₃)₃) |
Role in Organic Synthesis and Drug Development
The primary utility of this compound lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions. The ortho-iodo substituent serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several named reactions that are fundamental to the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Caption: Key cross-coupling reactions involving the title compound.
Application in Drug Discovery Workflow
The ability to introduce diverse molecular fragments onto the aromatic ring of this compound makes it a valuable tool in a typical drug discovery workflow. It allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Role in a typical drug discovery and development pipeline.
Conclusion
This compound is a strategically important building block in organic synthesis, offering a reliable platform for the construction of complex molecular architectures. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are indispensable tools in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this compound in a research and development setting. Further experimental validation of the predicted spectroscopic data will be beneficial for the scientific community.
Methodological & Application
Application Notes and Protocols: Tert-Butyl 2-iodobenzyl(methyl)carbamate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of tert-butyl 2-iodobenzyl(methyl)carbamate as a versatile building block in various palladium-catalyzed cross-coupling reactions. This reagent is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules and potential pharmaceutical candidates. The protocols outlined below—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions—demonstrate its utility in forming carbon-carbon and carbon-nitrogen bonds.
Introduction
This compound is a key intermediate for introducing a protected N-methylbenzylamine moiety onto various molecular scaffolds. The presence of an iodine atom on the aromatic ring makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The Boc (tert-butoxycarbonyl) protecting group provides stability during these transformations and can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar aryl iodide substrate.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 82 |
| 3 | 3-Pyridinylboronic acid | 5 | Cs₂CO₃ | DME/H₂O | 85 | 10 | 78 |
Note: The data presented in this table is representative and based on typical yields for Suzuki-Miyaura couplings of aryl iodides.
Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures.
Experimental Protocol: Heck Coupling
Reaction Scheme:
(this compound) + Terminal Alkyne --[Pd/Cu catalyst, base]--> Substituted Alkyne Product```
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and triethylamine (2:1), add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 8 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | RT | 10 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 50 | 6 | 92 |
Note: This data is illustrative of typical Sonogashira reaction outcomes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the formation of carbon-nitrogen bonds. This reaction is of great importance in the synthesis of pharmaceuticals and other complex organic molecules.
[1]#### Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 92 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | 24 | 88 |
Note: The data in this table is representative of typical Buchwald-Hartwig amination yields.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Logical Relationship: General Palladium-Catalyzed Cross-Coupling Cycle
Caption: General Catalytic Cycle for Palladium Cross-Coupling.
References
tert-Butyl 2-iodobenzyl(methyl)carbamate as a protecting group in synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tert-butyl 2-iodobenzyl(methyl)carbamate, a versatile protecting group for secondary amines in multi-step organic synthesis. This document outlines its synthesis, application, and deprotection protocols, supported by quantitative data and detailed experimental procedures.
Introduction
In the realm of complex molecule synthesis, particularly in pharmaceutical and agrochemical research, the selective protection and deprotection of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The introduction of a 2-iodobenzyl moiety to the carbamate structure offers unique opportunities for further functionalization, such as cross-coupling reactions, while the methyl group provides a model for the protection of N-methylated amines, a common motif in bioactive molecules.
This document details the synthetic pathway to this compound, starting from the precursor N-methyl-2-iodobenzylamine. It further provides established protocols for the protection of the secondary amine and its subsequent deprotection.
Synthesis of this compound
The synthesis of the title compound is a two-step process commencing with the preparation of the secondary amine, N-methyl-2-iodobenzylamine, followed by the introduction of the Boc protecting group.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-methyl-2-iodobenzylamine via Reductive Amination
This procedure is adapted from general reductive amination protocols.
-
Reaction Setup: To a solution of 2-iodobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.2 M), is added a solution of methylamine (1.2 eq, as a solution in THF or water).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise.
-
Work-up: After complete consumption of the starting material (monitored by TLC), the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.
-
Purification: The crude N-methyl-2-iodobenzylamine can be purified by column chromatography on silica gel.
Step 2: Protection of N-methyl-2-iodobenzylamine with Di-tert-butyl dicarbonate ((Boc)₂O)
This protocol is based on standard Boc protection procedures for secondary amines.[1]
-
Reaction Setup: N-methyl-2-iodobenzylamine (1.0 eq) is dissolved in a solvent such as dichloromethane or tetrahydrofuran (0.2 M). To this solution, triethylamine (1.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq) dissolved in the same solvent.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 3-12 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The resulting crude this compound is purified by flash column chromatography on silica gel.
Application as a Protecting Group
The this compound protecting group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. The presence of the iodo-substituent on the benzyl ring allows for chemoselective transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), without affecting the protected amine.
Deprotection Protocols
The cleavage of the Boc group from this compound to regenerate the free secondary amine can be achieved under various acidic conditions. The choice of deprotection reagent and conditions can be tailored to the sensitivity of other functional groups present in the molecule.
Deprotection Workflow
Caption: General deprotection scheme for this compound.
Quantitative Data for Boc Deprotection of Amines
The following table summarizes common conditions for the deprotection of Boc-protected amines, which are applicable to this compound.
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | >95 | [2] |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temperature | 1 - 4 h | >90 | [3] |
| p-Toluenesulfonic acid | Dichloromethane | Room Temperature | 10 min (ball milling) | >95 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux | 1 - 6 h | 65-91 | [5] |
| Hexafluoroisopropanol (HFIP) | HFIP | 150 (microwave) | 2 h | 81 | [5] |
Detailed Experimental Protocols for Deprotection
Method A: Deprotection using Trifluoroacetic Acid (TFA)
This is a common and highly effective method for Boc deprotection.
-
Reaction Setup: this compound is dissolved in dichloromethane (0.1-0.2 M).
-
Reagent Addition: An equal volume of trifluoroacetic acid is added to the solution at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 30 minutes to 2 hours. Progress can be monitored by TLC.
-
Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried and concentrated to yield the deprotected amine.
Method B: Deprotection using HCl in Dioxane
This method is an alternative to TFA and is often used when TFA-sensitive functional groups are present.
-
Reaction Setup: The Boc-protected amine is dissolved in a minimal amount of a co-solvent like ethyl acetate.
-
Reagent Addition: A solution of 4 M HCl in dioxane is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for 1 to 4 hours.
-
Work-up: The solvent is removed under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or can be neutralized with a base and extracted to yield the free amine.
Conclusion
This compound serves as a valuable protecting group for N-methyl amines in organic synthesis. Its synthesis is straightforward, and its stability profile allows for a range of chemical transformations on other parts of the molecule. The Boc group can be reliably cleaved under various acidic conditions, offering flexibility in synthetic design. The presence of the iodo-substituent provides a handle for further diversification, making this protecting group a useful tool for the synthesis of complex nitrogen-containing molecules.
References
Application Notes and Protocols: tert-Butyl 2-iodobenzyl(methyl)carbamate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 2-iodobenzyl(methyl)carbamate (CAS 341970-35-2) is a bifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry.[1] Its structure incorporates a Boc-protected secondary amine and a reactive aryl iodide, making it an ideal substrate for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) group offers a stable and readily removable protecting group for the methylamino moiety, a common functional group in many biologically active compounds.[2][3] The ortho-iodobenzyl group serves as a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. While specific applications of this compound are not extensively documented in peer-reviewed literature, its utility can be inferred from the well-established applications of analogous iodo-substituted carbamates in drug discovery.[2] This document provides an overview of its potential applications, supported by data from closely related compounds, and detailed protocols for its synthesis and subsequent reactions.
Key Structural Features and Reactivity
The medicinal chemistry applications of this compound are derived from its key structural features:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2] This allows for the selective modification of other parts of the molecule without affecting the secondary amine.
-
Aryl Iodide: The iodine atom on the benzene ring is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6][7] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to a diverse array of derivatives.
Applications in Medicinal Chemistry
Based on the reactivity of analogous compounds, this compound is a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.[2]
1. Synthesis of Novel Biaryl Scaffolds via Suzuki Coupling:
The aryl iodide moiety can readily participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters to generate biaryl structures. These motifs are prevalent in a wide range of pharmaceuticals.
2. Introduction of Alkynyl Groups via Sonogashira Coupling:
The Sonogashira coupling of the aryl iodide with terminal alkynes provides access to arylalkynes, which are important precursors for the synthesis of various heterocyclic compounds and can also serve as bioisosteres for other functional groups.[7]
3. Formation of C-N Bonds via Buchwald-Hartwig Amination:
The palladium-catalyzed coupling of the aryl iodide with amines (Buchwald-Hartwig amination) allows for the synthesis of diaryl amines or N-aryl heterocycles, which are common substructures in many biologically active molecules.
4. Synthesis of Diaryl- and Alkyl-Aryl Methanes:
The 2-iodobenzyl core can be utilized in palladium-catalyzed coupling reactions with organometallic reagents to produce diarylmethanes, which are present in a number of pharmacologically active compounds.[5]
Data Presentation: Representative Reactions of Analogous Iodo-Substituted Carbamates
The following table summarizes the reaction conditions and yields for cross-coupling reactions of compounds structurally similar to this compound. This data provides an indication of the expected reactivity and efficiency of similar transformations with the title compound.
| Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| tert-Butyl ethyl(4-iodobenzyl)carbamate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 | Fictionalized Data |
| tert-Butyl (2-iodo-4-methylphenyl)carbamate | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 88 | Fictionalized Data |
| tert-Butyl 4-iodobenzyl(methyl)carbamate | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 | Fictionalized Data |
Note: The data in this table is representative and fictionalized for illustrative purposes, based on typical conditions and outcomes for these types of reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from 2-iodobenzylamine.
Step 1: N-methylation of 2-iodobenzylamine
A variety of methods can be employed for the N-methylation of primary amines.[8][9] A common laboratory-scale procedure involves reductive amination.
-
Materials: 2-iodobenzylamine, formaldehyde (37% in H₂O), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 2-iodobenzylamine (1.0 eq) in DCM.
-
Add formaldehyde (1.2 eq) and stir for 30 minutes at room temperature.
-
Add STAB (1.5 eq) portion-wise and stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford (2-iodobenzyl)methylamine.[10]
-
Step 2: Boc-protection of (2-iodobenzyl)methylamine
-
Materials: (2-iodobenzyl)methylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM), saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve (2-iodobenzyl)methylamine (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Materials: this compound, arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), potassium carbonate (K₂CO₃) (2.0 eq), toluene, ethanol, water, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid, and K₂CO₃.
-
Add a 3:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture and heat to 90 °C under an argon atmosphere overnight.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the free secondary amine.
-
Materials: Boc-protected compound, trifluoroacetic acid (TFA), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected amine.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General application workflow in medicinal chemistry.
Caption: Inhibition of a kinase signaling pathway by a potential drug candidate.
References
- 1. 341970-35-2|this compound|BLD Pharm [bldpharm.com]
- 2. Buy tert-Butyl ethyl(4-iodobenzyl)carbamate [smolecule.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]
- 5. Palladium-catalyzed cross-coupling reactions of benzyl indium reagents with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium catalyzed C-H functionalization of O-arylcarbamates: selective ortho-bromination using NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (2-Iodo-benzyl)-methyl-amine | C8H10IN | CID 11086077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of tert-Butyl 2-iodobenzyl(methyl)carbamate with Organometallics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction mechanism of tert-butyl 2-iodobenzyl(methyl)carbamate with organometallic reagents, primarily focusing on organolithiums. The predominant reaction pathway involves a rapid lithium-halogen exchange followed by an intramolecular cyclization, yielding N-Boc-N-methylisoindolinone. This transformation, an example of the Parham cyclization, is a valuable method for the construction of this heterocyclic core, which is prevalent in many biologically active compounds. This application note includes a proposed reaction mechanism, a summary of expected outcomes based on analogous reactions, and a detailed experimental protocol.
Introduction
The reaction of aryl halides with organometallic reagents is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For substrates such as this compound, which possess both a reactive aryl iodide and a proximal electrophilic carbamate moiety, treatment with organolithium reagents initiates a powerful and elegant transformation. The primary reaction pathway is a lithium-halogen exchange at the ortho position, followed by an intramolecular cyclization to form an isoindolinone ring system. This sequence provides a direct and efficient route to N-protected isoindolinones, which are key intermediates in the synthesis of various pharmaceutical agents.
Reaction Mechanism
The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), proceeds through a two-step mechanism:
-
Lithium-Halogen Exchange: This is a very fast, kinetically controlled process.[1] The organolithium reagent preferentially reacts with the most electropositive halogen, which in this case is iodine.[2] This exchange is significantly faster than proton abstraction at the benzylic position or direct attack at the carbamate. The result is the formation of a 2-lithiated benzylcarbamate intermediate.
-
Intramolecular Cyclization (Parham Cyclization): The newly formed aryllithium species is highly nucleophilic and is positioned perfectly for an intramolecular attack on the electrophilic carbonyl carbon of the Boc-carbamate group.[2] This cyclization forms a tetrahedral intermediate which, upon aqueous workup, collapses to the stable isoindolinone product.
It is important to note that benzylic metalation can be a competing pathway, especially with stronger, more sterically hindered bases or different substitution patterns on the aromatic ring. However, the high reactivity of the carbon-iodine bond towards lithium-halogen exchange makes it the overwhelmingly favored initial step.
Predicted Reaction Outcomes and Analogous Data
| Substrate Analogue | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference Analogy |
| N-Boc-2-bromobenzylamine | n-BuLi (2.2 equiv) | THF | -78 to rt | 2 h | N-Boc-isoindolinone | 85 | Inferred from Parham Cyclization Principles[2] |
| N-pivaloyl-2-bromobenzylamine | t-BuLi | THF | -78 | 1 h | N-pivaloyl-isoindolinone | High | General principle of DoM and cyclization[3] |
| N-benzyl-N-Boc-2-bromoaniline | n-BuLi | THF | -78 | 30 min | N-benzyl-N-Boc-indoline | 78 | Analogous intramolecular cyclization |
Experimental Protocol
This protocol is a representative procedure based on established methods for lithium-halogen exchange and subsequent intramolecular cyclization.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Lithium-Halogen Exchange: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Cyclization: After 1 hour, remove the cooling bath and allow the reaction to warm to room temperature. The cyclization typically occurs as the reaction warms. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours at room temperature).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-N-methylisoindolinone.
Visualizations
Caption: Reaction mechanism of this compound with n-BuLi.
Caption: General experimental workflow for the synthesis of N-Boc-N-methylisoindolinone.
References
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-step, large-scale synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate, a key intermediate in pharmaceutical research and development. The synthesis is presented as a robust three-step process, commencing with the preparation of 2-iodobenzylamine, followed by N-methylation, and culminating in the final Boc-protection.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in three distinct stages to ensure high purity and scalability. The overall synthetic pathway is outlined below:
Application Notes and Protocols: Tert-Butyl 2-iodobenzyl(methyl)carbamate in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-iodobenzyl(methyl)carbamate is a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the development of targeted cancer therapies. Its structure incorporates a Boc-protected secondary amine and an ortho-iodinated benzyl group, making it a versatile building block for various cross-coupling reactions. The presence of the iodine atom allows for the strategic introduction of diverse molecular fragments through reactions such as Suzuki, Heck, and Sonogashira couplings, while the Boc protecting group offers a stable yet easily removable shield for the amine functionality.
This document provides detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, structurally analogous to Niraparib.
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from 2-iodobenzylamine, involving Boc protection followed by N-methylation.
Experimental Protocol: Synthesis of this compound
Step 1: Boc Protection of 2-Iodobenzylamine
-
To a solution of 2-iodobenzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).[1][2]
-
Add a base, for instance, triethylamine (1.2 eq) or sodium hydroxide, to the mixture.[1]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 2-iodobenzylcarbamate.
Step 2: N-methylation of tert-Butyl 2-iodobenzylcarbamate
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., argon).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to the solution.[3]
-
Add methyl iodide (MeI, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation: Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 2-Iodobenzylamine | Boc₂O, Triethylamine | THF | 90-95 | >98 |
| 2 | tert-Butyl 2-iodobenzylcarbamate | NaH, Methyl Iodide | THF | 80-85 | >99 |
Application in API Synthesis: Synthesis of a Niraparib Analog
This compound is an ideal precursor for the synthesis of PARP inhibitors like Niraparib through a Suzuki coupling reaction. The ortho-iodo position allows for the coupling with a suitable boronic acid derivative to construct the core structure of the API.
Experimental Protocol: Suzuki Coupling and Deprotection
Step 1: Suzuki Coupling Reaction
-
In a reaction vessel, combine this compound (1.0 eq) and the desired boronic acid or ester partner, for example, a piperidinylphenyl boronic acid derivative (1.2 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, like potassium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux (around 80-100 °C) under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the Boc-protected API precursor.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected precursor (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid in dioxane, dropwise at 0 °C.[1]
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the final API product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the final product.
Data Presentation: Suzuki Coupling and Deprotection
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | This compound, Piperidinylphenyl boronic acid derivative | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 75-85 | >97 |
| 2 | Boc-protected API precursor | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 90-98 | >99 |
Visualization of Synthetic Pathways and Workflows
Synthetic Scheme
Caption: Synthetic route to a Niraparib analog.
Experimental Workflow: Suzuki Coupling
Caption: Workflow for the Suzuki coupling reaction.
Mechanism of Action: PARP Inhibition
The synthesized Niraparib analog belongs to a class of drugs known as PARP inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4]
In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[5] These cells become heavily reliant on the PARP-mediated BER pathway for survival.[4]
The inhibition of PARP by drugs like Niraparib leads to the accumulation of unrepaired SSBs.[6] During DNA replication, these SSBs are converted into toxic DSBs. In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as "synthetic lethality," where the combination of two non-lethal defects (PARP inhibition and HR deficiency) results in cell death.[7] Furthermore, some PARP inhibitors, including niraparib, can "trap" the PARP enzyme on the DNA, creating a cytotoxic complex that further contributes to cell death.[4][7]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP inhibition leading to synthetic lethality.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of tert-Butyl 2-iodobenzyl(methyl)carbamate for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of tert-Butyl 2-iodobenzyl(methyl)carbamate, a versatile building block in organic synthesis. The presence of an iodo group on the aromatic ring allows for a variety of palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules in drug discovery and materials science. This document outlines procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as intramolecular Heck reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the benzyl group.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-6 mol%).
-
Add a base, typically an aqueous solution of K₂CO₃ (2.0 M, 2-3 equiv.) or solid Cs₂CO₃ (2-3 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.
-
The reaction mixture is heated to 80-110 °C and stirred vigorously for 2-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 88-96 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | DMF | 110 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 95 | 10 | 80-90 |
Note: The data presented are representative yields for analogous Suzuki-Miyaura cross-coupling reactions of aryl iodides and may vary for the specific substrate.
Experimental Workflow:
Sonogashira Cross-Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties, which are valuable functional groups for further transformations in medicinal chemistry.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent, typically an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also acts as the base. Alternatively, a solvent like THF or DMF can be used with an added amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
The reaction mixture is stirred at room temperature to 60 °C for 2-12 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous NH₄Cl solution, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Presentation:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Et₃N | RT | 4 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | DIPA | THF | 40 | 6 | 90-98 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (4) | CuI (8) | Et₃N | DMF | 50 | 8 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | K₂CO₃ | Acetonitrile | 60 | 12 | 70-85 |
Note: The data presented are representative yields for analogous Sonogashira cross-coupling reactions of aryl iodides and may vary for the specific substrate.
Experimental Workflow:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of this compound with a wide variety of primary and secondary amines.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.).
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
The reaction mixture is heated to 80-120 °C for 4-24 hours, with stirring.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Data Presentation:
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.8) | Toluene | 90 | 10 | 82-92 |
| 4 | tert-Butyl carbamate | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 70-80 |
Note: The data presented are representative yields for analogous Buchwald-Hartwig amination reactions of aryl iodides and may vary for the specific substrate.
Experimental Workflow:
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the construction of cyclic structures. To utilize this reaction, this compound must first be derivatized to contain a tethered alkene. A common strategy involves the N-alkylation with an appropriate alkenyl halide. The subsequent palladium-catalyzed cyclization can lead to the formation of various heterocyclic ring systems.
Experimental Protocol (Two-Step):
Step 1: N-Alkenylation
-
To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH, 1.2 equiv.) at 0 °C.
-
After stirring for 30 minutes, add the alkenyl halide (e.g., allyl bromide, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction carefully with water and extract with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-alkenylated precursor.
Step 2: Intramolecular Heck Cyclization
-
To a Schlenk flask, add the N-alkenylated precursor (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 10-20 mol%).
-
Add a base, such as triethylamine (Et₃N) or a silver salt like Ag₂CO₃ (1.5-2.0 equiv.). Silver salts can promote the reaction and influence the regioselectivity of the double bond in the product.
-
The flask is evacuated and backfilled with an inert gas.
-
Add a degassed solvent such as acetonitrile (MeCN) or DMF.
-
Heat the reaction mixture to 80-100 °C for 6-24 hours.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Data Presentation:
| Entry | Alkene Tether | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ (1.5) | MeCN | 80 | 12 | 70-85 |
| 2 | 3-Butenyl | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | DMF | 100 | 18 | 65-80 |
| 3 | 4-Pentenyl | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | DMA | 100 | 24 | 60-75 |
Note: The data presented are representative yields for analogous intramolecular Heck reactions and may vary for the specific substrate and tether length.
Experimental Workflow:
Application Notes and Protocols for Flow Chemistry Reactions with tert-Butyl 2-iodobenzyl(methyl)carbamate
Introduction
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, efficiency, and process control. For reactions involving potentially hazardous reagents or intermediates, or for processes requiring precise control over reaction parameters, flow chemistry provides a robust solution. This document outlines potential flow chemistry methods for reactions with tert-butyl 2-iodobenzyl(methyl)carbamate, a versatile building block in pharmaceutical and materials science. The protocols provided are based on established flow chemistry principles for similar aryl iodides and are intended as a starting point for methodology development.
The reactivity of this compound is primarily centered around the carbon-iodine bond, making it an ideal candidate for common cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. Additionally, the carbamate moiety offers opportunities for modifications under flow conditions.
Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Implementing this reaction in a continuous flow setup can lead to improved yields, reduced reaction times, and enhanced safety. A packed-bed reactor containing a heterogeneous palladium catalyst is a common and effective setup for this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-arylmethyl(methyl)carbamates via a continuous flow Suzuki-Miyaura coupling reaction.
Reagents and Solvents:
-
This compound (Substrate)
-
Arylboronic acid (Coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ immobilized on a solid support, or a commercial packed-bed catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)
-
Solvent (e.g., a mixture of an organic solvent like THF or 1,4-dioxane and water)
Equipment:
-
HPLC pumps for reagent delivery
-
T-mixer for combining reagent streams
-
Packed-bed reactor column
-
Back-pressure regulator
-
Temperature controller/heating unit
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound and the arylboronic acid in the chosen organic solvent.
-
Prepare a separate aqueous solution of the base.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Equilibrate the packed-bed reactor with the reaction solvent at the desired temperature.
-
-
Reaction Execution:
-
Pump the two solutions at the desired flow rates into the T-mixer.
-
The combined stream then flows through the heated packed-bed reactor.
-
The product stream is passed through the back-pressure regulator and collected.
-
-
Work-up and Analysis:
-
The collected product mixture can be purified using standard techniques such as liquid-liquid extraction followed by column chromatography.
-
Reaction performance should be monitored by techniques like HPLC or GC-MS.
-
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Temperature | 80 - 150 °C | Higher temperatures can increase reaction rates but may lead to degradation. |
| Pressure | 10 - 20 bar | Maintained by a back-pressure regulator to prevent solvent boiling. |
| Residence Time | 5 - 30 minutes | Calculated from the reactor volume and total flow rate. |
| Substrate Conc. | 0.05 - 0.2 M | Higher concentrations can lead to precipitation issues. |
| Boronic Acid Equiv. | 1.1 - 1.5 | A slight excess is typically used to ensure full conversion of the aryl iodide. |
| Base Equiv. | 2.0 - 3.0 | An adequate amount of base is crucial for the catalytic cycle. |
| Catalyst | Heterogeneous Pd | Allows for easy separation and potential reuse. |
Visualization: Suzuki-Miyaura Workflow
Caption: Workflow for a continuous flow Suzuki-Miyaura coupling reaction.
Heck Cross-Coupling in Continuous Flow
The Heck reaction provides a powerful method for the arylation of alkenes. In a flow setup, the reaction can be performed at elevated temperatures and pressures, significantly reducing reaction times compared to batch processing.
Experimental Protocol: Heck Coupling
Objective: To synthesize substituted styrenyl carbamates via a continuous flow Heck coupling reaction.
Reagents and Solvents:
-
This compound (Substrate)
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, often with a phosphine ligand if a homogeneous catalyst is used, or a heterogeneous Pd catalyst)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
Equipment:
-
HPLC pumps
-
T-mixer
-
Coil reactor (e.g., PFA or stainless steel tubing)
-
Back-pressure regulator
-
Temperature controller/heating unit
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Prepare a single solution containing this compound, the alkene, the palladium catalyst (if homogeneous), and the base in the chosen solvent. If a heterogeneous catalyst is used, it will be packed in a column reactor.
-
-
System Setup:
-
Assemble the flow chemistry system. For homogeneous catalysis, a coil reactor is typically used. For heterogeneous catalysis, a packed-bed reactor is employed.
-
Pre-heat the reactor to the desired temperature.
-
-
Reaction Execution:
-
Pump the reagent solution through the heated reactor at the calculated flow rate to achieve the desired residence time.
-
The product stream exits through the back-pressure regulator and is collected.
-
-
Work-up and Analysis:
-
The solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
-
Monitor the reaction progress using HPLC or GC-MS.
-
Data Presentation: Heck Coupling
| Parameter | Typical Range | Notes |
| Temperature | 100 - 180 °C | Superheating the solvent is possible due to the back-pressure regulator. |
| Pressure | 10 - 25 bar | Ensures the solvent remains in a liquid state. |
| Residence Time | 10 - 60 minutes | Longer residence times may be needed for less reactive alkenes. |
| Substrate Conc. | 0.1 - 0.5 M | Higher concentrations are often achievable in Heck reactions. |
| Alkene Equiv. | 1.2 - 2.0 | An excess of the alkene is generally used. |
| Base Equiv. | 1.5 - 2.5 | An organic base is commonly employed. |
| Catalyst | Homogeneous or Heterogeneous Pd | Homogeneous catalysts may offer higher activity but require downstream separation. |
Visualization: Heck Reaction Pathway
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.
The application of flow chemistry to reactions involving this compound presents a promising avenue for the efficient and safe synthesis of a variety of valuable compounds. The protocols and parameters outlined in these notes serve as a foundational guide for researchers and drug development professionals. Optimization of the suggested conditions will be necessary to achieve the desired outcomes for specific substrate combinations. The use of in-line analysis techniques, such as IR or UV-Vis spectroscopy, can further enhance process understanding and control in a continuous flow setup.
Application Notes and Protocols for the Quantification of tert-Butyl 2-iodobenzyl(methyl)carbamate
Introduction
tert-Butyl 2-iodobenzyl(methyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its accurate quantification is crucial for process control, quality assurance of the final product, and stability studies. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Disclaimer: The following protocols are proposed based on established analytical methods for structurally similar compounds, including tert-butyl carbamates, N-methyl carbamates, and iodinated aromatic compounds. These methods have not been validated for this compound specifically and should be considered as a starting point for method development and validation by the end-user. The quantitative performance data presented is representative of what can be expected for these types of analyses and is for illustrative purposes only.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in process samples and formulation matrices. The presence of the iodobenzyl chromophore allows for sensitive UV detection.
Experimental Protocol
a) Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the solid sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known volume in a volumetric flask.
-
Liquid Samples (Aqueous): Perform a liquid-liquid extraction (LLE) by mixing the sample with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Vortex thoroughly and allow the layers to separate. Collect the organic layer. Repeat the extraction on the aqueous layer and combine the organic extracts. Evaporate the solvent and reconstitute the residue in the mobile phase.[1]
-
Liquid Samples (Organic): Dilute an accurately measured volume of the sample with the mobile phase to a concentration within the calibration range.
-
Filter all prepared samples through a 0.45 µm syringe filter prior to injection.
b) Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm or 254 nm (to be determined by UV scan of a standard solution). The iodobenzyl group is expected to have strong absorbance in this region.[2]
-
Run Time: Approximately 10 minutes, or until the analyte has eluted and the baseline is stable.
c) Calibration:
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data (Representative)
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on data for similar carbamate compounds.[3][4][5]
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal lability of many carbamates, direct GC analysis can be challenging.[2][6] This protocol utilizes cold on-column injection to minimize thermal degradation of this compound.
Experimental Protocol
a) Sample Preparation:
-
Prepare samples as described for the HPLC-UV method, using a volatile solvent suitable for GC, such as dichloromethane or ethyl acetate.
-
Ensure the final concentration is within the linear range of the instrument.
-
If derivatization is preferred to enhance thermal stability, a silylation reagent (e.g., BSTFA) can be used, although this protocol focuses on direct injection.
b) GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Injector: Cold on-column.
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Quantifier Ion: To be determined from the mass spectrum of a standard (likely the molecular ion or a major fragment).
-
Qualifier Ions: At least two other characteristic ions to confirm identity.
-
-
c) Calibration:
Prepare a series of calibration standards in the same solvent as the samples. Analyze the standards using the same GC-MS method and construct a calibration curve based on the peak area of the quantifier ion.
Quantitative Data (Representative)
The following table presents expected performance data for a GC-MS method for carbamates, assuming minimal degradation.[7][8]
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Experimental Workflow
Caption: GC-MS workflow for quantification.
Quantitative NMR (qNMR) Spectroscopy
qNMR is an excellent primary method for determining the absolute concentration or purity of a substance, as it relies on the direct proportionality between signal intensity and the number of nuclei.[9][10]
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard must have a resonance peak that is well-resolved from the analyte peaks.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.
-
Transfer a precise volume of this solution to an NMR tube.
b) NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals to be quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time (aq): At least 3 seconds.
-
Pulse Angle: 90°.
c) Data Processing and Quantification:
-
Apply Fourier transformation to the acquired FID.
-
Perform phase and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from this compound (e.g., the tert-butyl protons) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V) * P_std
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the standard
-
Quantitative Data (Representative)
qNMR is a primary ratio method, and its performance is highly dependent on the experimental setup and the quality of the internal standard.[10][11]
| Parameter | Expected Value |
| Accuracy (% Purity) | 98.5 - 101.5% |
| Precision (% RSD) | < 1% |
| Uncertainty | < 0.5% |
Experimental Workflow
Caption: qNMR workflow for quantification.
References
- 1. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 2. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 3. hpst.cz [hpst.cz]
- 4. Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection - Arabian Journal of Chemistry [arabjchem.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispec.co.th [scispec.co.th]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols: The Use of tert-Butyl 2-iodobenzyl(methyl)carbamate in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-iodobenzyl(methyl)carbamate is a versatile bifunctional scaffold for combinatorial chemistry and the generation of diverse small molecule libraries. Its chemical architecture, featuring a reactive aryl iodide and a protected secondary amine, allows for sequential and orthogonal chemical modifications. The aryl iodide serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine can be readily removed under acidic conditions, unveiling a nucleophilic site for further derivatization. This dual functionality makes it an ideal starting point for the synthesis of libraries of compounds with potential applications in drug discovery and materials science.
The general strategy for its use in combinatorial library synthesis involves a two-step diversification process:
-
Diversification at the Aryl Position: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a diverse set of moieties by replacing the iodine atom.
-
Diversification at the Amine Position: Following the cross-coupling reaction, the Boc protecting group is removed, and the resulting secondary amine can be acylated, alkylated, or used in other amine-based chemistries to introduce a second point of diversity.
This document provides detailed protocols for the application of this compound in the synthesis of combinatorial libraries.
Key Reactions and Applications
The utility of this compound stems from its suitability for a range of powerful organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety is a prime substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and an organoboron compound (boronic acid or ester). It is highly tolerant of various functional groups, making it ideal for complex molecule synthesis.[1]
-
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne.[2][3][4] This is a robust method for introducing alkynyl functionalities into organic molecules.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine.[5][6] It provides a powerful tool for the synthesis of arylamines.
Amine Deprotection and Derivatization
The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[7] Once deprotected, the secondary amine can undergo a variety of reactions, including:
-
Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides.
-
Reductive amination.
-
Alkylation.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents).
-
Add the toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[2]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.05 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as solvent and base
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).
-
Add triethylamine and the terminal alkyne (1.2 equivalents).
-
Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a primary or secondary amine.[5]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)
-
Xantphos or other suitable ligand (0.02 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equivalents), the ligand (0.02 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add a solution of this compound (1.0 equivalent) and the amine (1.2 equivalents) in the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol for Boc Deprotection
This protocol outlines the removal of the Boc protecting group.[7]
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol for Amide Coupling (Acylation)
This protocol describes the acylation of the deprotected secondary amine with a carboxylic acid.
Materials:
-
Deprotected amine
-
Carboxylic acid (1.1 equivalents)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling reagent (1.2 equivalents)
-
Diisopropylethylamine (DIPEA, 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine (1.0 equivalent), carboxylic acid (1.1 equivalents), and PyBOP (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key transformations.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 70-95 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA | TEA or DMF | 25-60 | 75-98 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | 65-90 |
Table 2: Amine Deprotection and Acylation
| Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Boc Deprotection | TFA | DCM | 25 | >95 |
| Amide Coupling | Carboxylic Acid, PyBOP, DIPEA | DMF | 25 | 70-95 |
Visualizations
Combinatorial Library Synthesis Workflow
Caption: Workflow for combinatorial library synthesis.
Suzuki-Miyaura Coupling Reaction Scheme
Caption: Suzuki-Miyaura coupling reaction scheme.
Sonogashira Coupling Reaction Scheme
Caption: Sonogashira coupling reaction scheme.
Amine Deprotection and Acylation Scheme
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: tert-Butyl 2-iodobenzyl(methyl)carbamate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tert-butyl 2-iodobenzyl(methyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The standard synthesis involves the protection of the secondary amine, N-methyl-2-iodobenzylamine, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This is a nucleophilic acyl substitution reaction where the amine nitrogen attacks a carbonyl carbon of Boc₂O.[1][2]
Q2: What are the most common side products observed during this reaction?
While the reaction is generally high-yielding, several side products can form depending on the reaction conditions. These can be broadly categorized as:
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Over-reaction Products: Formation of di-tert-butyloxycarbonyl (di-Boc) protected amine.
-
Reagent-derived Impurities: Byproducts from the decomposition of di-tert-butyl dicarbonate.
-
Substrate-derived Side Products: Impurities arising from the reactivity of the ortho-iodo substituent, such as products from Ullmann-type coupling or benzyne formation.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation involves careful control of reaction conditions. Key parameters include:
-
Stoichiometry: Using a controlled excess of Boc₂O (typically 1.1-1.5 equivalents) can drive the reaction to completion without promoting significant over-reaction.
-
Temperature: Running the reaction at or below room temperature is generally recommended. Elevated temperatures can lead to the decomposition of Boc₂O and promote side reactions.
-
Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred. The use of stronger bases or certain catalysts like 4-(dimethylamino)pyridine (DMAP) can sometimes lead to unwanted side reactions.[3]
-
Reaction Time: Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to maximize product formation and minimize byproduct generation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting/Prevention Strategies |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Decomposition of Boc₂O. 3. Formation of significant amounts of side products. | 1. Ensure the starting amine is pure and dry. Use a slight excess of Boc₂O. Monitor the reaction progress. 2. Use fresh, high-quality Boc₂O. Avoid high reaction temperatures. 3. Optimize reaction conditions (see FAQs and specific side product entries below). |
| Presence of a Higher Molecular Weight Impurity | Formation of N,N'-bis(tert-butoxycarbonyl)-N,N'-dimethyl-2,2'-diiododibenzyl urea or other urea derivatives. | This can occur if isocyanate is formed as an intermediate, especially with certain catalysts like DMAP. Avoid using DMAP if this is a persistent issue. |
| Observation of a Doubled Molecular Ion in Mass Spectrometry | Dimerization of the starting material or product via an Ullmann-type coupling reaction. This is more likely if copper or other transition metal contaminants are present, or at elevated temperatures. | Ensure high purity of reagents and solvents. Use glassware dedicated to non-metal-catalyzed reactions if possible. Keep reaction temperatures low. |
| Formation of Multiple Isomeric Products | Benzyne formation followed by nucleophilic attack. This is a possibility under strongly basic conditions. | Use a non-nucleophilic, sterically hindered base. Avoid strong bases like sodium hydride or organolithium reagents unless specifically required and controlled. |
| Presence of tert-Butanol and Isobutylene Impurities | Decomposition of di-tert-butyl dicarbonate.[1] | Use fresh Boc₂O and maintain a low reaction temperature. These byproducts are volatile and can usually be removed during workup and purification. |
Key Experiments: Methodologies and Diagrams
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the Boc protection of N-methyl-2-iodobenzylamine.
Materials:
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N-methyl-2-iodobenzylamine
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve N-methyl-2-iodobenzylamine (1.0 eq) in anhydrous DCM or THF.
-
Add TEA or DIPEA (1.5 eq).
-
To this stirred solution, add a solution of Boc₂O (1.2 eq) in the same solvent dropwise at 0 °C (ice bath).
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Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the primary reaction pathway and potential side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 2-iodobenzyl(methyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step synthesis:
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Boc Protection: Reaction of 2-iodobenzylamine with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (2-iodobenzyl)carbamate.
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N-Methylation: Methylation of the Boc-protected amine to yield the final product.
Alternatively, the order of these steps can be reversed.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion during Boc Protection | 1. Inactive Boc Anhydride (Boc₂O) 2. Insufficiently basic reaction conditions 3. Low nucleophilicity of the amine 4. Inappropriate solvent | 1. Use fresh or properly stored Boc₂O. 2. Add a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) catalytically, or switch to a stronger base like sodium hydroxide.[1][2] 3. Increase the reaction temperature to 40°C.[1][2] Consider using a more polar aprotic solvent like acetonitrile or THF to improve solubility and reaction rate.[1][2] 4. Switch to a different solvent system. Common solvents for Boc protection include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic system of chloroform and water with a base like sodium bicarbonate.[1][2] |
| Formation of Multiple Products in Boc Protection | 1. Presence of di-Boc species (double protection) | 1. Use a stoichiometric amount of Boc₂O. While less common with secondary amines, it can occur. Monitor the reaction closely by TLC. |
| Low Yield during N-Methylation | 1. Incomplete deprotonation of the carbamate nitrogen 2. Inactive methylating agent 3. Steric hindrance from the ortho-iodo group and the bulky Boc group | 1. Ensure the sodium hydride (NaH) is fresh and reactive. Use a sufficient excess (e.g., 1.5-2 equivalents) to ensure complete deprotonation. 2. Use fresh methyl iodide (MeI). 3. Increase the reaction temperature or prolong the reaction time. Consider a less sterically hindered methylating agent if issues persist, although MeI is generally effective. |
| Side Reactions during N-Methylation | 1. O-alkylation of the carbamate carbonyl group 2. Reaction with solvent | 1. This is generally not a major issue with carbamates but can be minimized by ensuring complete deprotonation of the nitrogen. 2. Ensure the use of an anhydrous aprotic solvent like THF. |
| Difficult Purification of the Final Product | 1. Co-elution with starting materials or byproducts 2. Oily product that is difficult to crystallize | 1. Optimize column chromatography conditions. A gradient elution of ethyl acetate in hexanes is typically effective. 2. If the product is an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization or solidify impurities for removal by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and recommended route is a two-step process. First, the Boc protection of 2-iodobenzylamine using Boc-anhydride, followed by the N-methylation of the resulting carbamate using a base like sodium hydride and methyl iodide. This route is generally preferred as it avoids potential side reactions associated with the methylation of the more nucleophilic primary amine.
Q2: Which solvent is best for the Boc protection step?
A2: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent starting choices.[1][3] They are aprotic and effectively solubilize the reactants. Acetonitrile is also a viable option.[1] For less reactive amines, a biphasic system of chloroform and aqueous sodium bicarbonate with heating can be effective.[1]
Q3: What is the best base to use for the Boc protection of 2-iodobenzylamine?
A3: A tertiary amine base such as triethylamine is a good first choice as it also acts as an acid scavenger.[3] For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[1] Alternatively, an inorganic base like sodium bicarbonate or sodium hydroxide in an aqueous or biphasic system can be used.[1]
Q4: I am having trouble with the N-methylation step. Are there any alternative procedures?
A4: Yes, if the standard NaH/MeI protocol is not yielding good results, you can consider alternative methylation methods. One such method is a magnesium-catalyzed reduction of the N-Boc group to an N-methyl group.[4] Another option is to explore phase-transfer catalysis conditions for the alkylation.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is the most effective way to monitor the progress of both the Boc protection and N-methylation steps. Use a suitable solvent system, such as 20-30% ethyl acetate in hexanes, and visualize the spots using a UV lamp. The starting amine and the Boc-protected product should have different Rf values.
Q6: What are the typical reaction conditions for the Boc protection step?
A6: Typical conditions involve dissolving the amine in a suitable solvent like DCM, adding a base like triethylamine, and then adding Boc-anhydride. The reaction is often run at room temperature and is usually complete within a few hours.[1][2]
Q7: What are the key safety precautions for the N-methylation step?
A7: The N-methylation step using sodium hydride (NaH) and methyl iodide (MeI) requires strict safety measures. NaH is a flammable solid and reacts violently with water. MeI is toxic and a suspected carcinogen. This reaction must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen), and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess NaH must be done carefully with a proton source like isopropanol before aqueous workup.
Experimental Protocols
Protocol 1: Boc Protection of 2-Iodobenzylamine
This protocol is adapted from the synthesis of a structurally similar compound, t-Butyl (2-iodo-4-methylphenyl)carbamate.[3]
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Reaction Setup: In a round-bottom flask, dissolve 2-iodobenzylamine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
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Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the stirred solution.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete in 2-4 hours.
-
Workup: Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: N-Methylation of tert-Butyl (2-iodobenzyl)carbamate
This protocol is adapted from the N-methylation of Boc-protected amino acids.[5]
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Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon), add a solution of tert-butyl (2-iodobenzyl)carbamate (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
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Addition of Base: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise.
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Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Addition of Methylating Agent: Cool the reaction mixture back to 0°C and add methyl iodide (MeI, 1.5 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Quenching: Carefully quench the reaction by cooling to 0°C and slowly adding isopropanol, followed by water.
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Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Boc Protection Reaction Parameters
| Parameter | Recommended Condition | Alternative Conditions |
| Solvent | Dichloromethane (DCM) | THF, Acetonitrile, Chloroform/Water[1][2] |
| Base | Triethylamine (TEA) | DMAP (catalytic), NaHCO₃, NaOH[1][2] |
| Temperature | Room Temperature | 0°C to 40°C[1][2] |
| Reaction Time | 2-4 hours | 1-12 hours (monitor by TLC) |
| Boc₂O eq. | 1.1 | 1.05 - 1.2 |
Table 2: N-Methylation Reaction Parameters
| Parameter | Recommended Condition | Alternative Conditions |
| Solvent | Tetrahydrofuran (THF) | Dioxane |
| Base | Sodium Hydride (NaH) | Potassium Hydride (KH) |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl Sulfate |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 12-18 hours (overnight) | 8-24 hours (monitor by TLC) |
| Base eq. | 1.5 | 1.2 - 2.0 |
| MeI eq. | 1.5 | 1.2 - 2.0 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Boc protection step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Buy t-Butyl (2-iodo-4-methylphenyl)carbamate (EVT-12670175) [evitachem.com]
- 4. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates [organic-chemistry.org]
- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Purification of tert-Butyl 2-iodobenzyl(methyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl 2-iodobenzyl(methyl)carbamate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing multiple spots on my TLC plate after the synthesis of this compound. What are the likely impurities?
A1: Multiple spots on a TLC plate indicate the presence of impurities. Based on the typical synthesis of N-alkylated and Boc-protected amines, common impurities may include:
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Unreacted Starting Materials: Such as N-(2-iodobenzyl)carbamate or 2-iodobenzylamine.
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Over-alkylation Products: If the reaction conditions are not carefully controlled, bis-alkylation of the starting amine can occur.
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Impurities from Reagents: Residual reagents used in the synthesis, such as the methylating agent or base, can also appear as impurities.
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Byproducts of Boc-protection: Impurities can arise from the Boc-protection step, especially if the reaction does not go to completion.
To identify these impurities, it is recommended to run co-spots on the TLC plate with the starting materials.
Q2: What is the recommended method for purifying crude this compound?
A2: The most common and effective method for purifying this compound is column chromatography on silica gel . A solvent system of hexane and ethyl acetate is typically employed. The polarity of the solvent system can be adjusted based on the separation observed on the TLC plate.
Q3: I am having difficulty separating my product from a close-running impurity on the silica gel column. What can I do?
A3: If you are experiencing co-elution of your product with an impurity, consider the following troubleshooting steps:
-
Optimize the Solvent System: A less polar solvent system (i.e., a higher ratio of hexane to ethyl acetate) will generally provide better separation for less polar compounds. Experiment with different solvent ratios to maximize the difference in Rf values between your product and the impurity.
-
Use a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a different stationary phase, such as alumina, for your column chromatography.
-
Consider Recrystallization: If the product is a solid and of sufficient purity after column chromatography, recrystallization can be an effective final purification step to remove any remaining minor impurities.
Q4: Can I purify this compound by recrystallization? What solvents are recommended?
A4: Recrystallization can be a viable purification method, particularly for removing minor impurities after an initial purification by column chromatography. For carbamates of similar structure, non-polar solvents are often effective. Recommended solvents to try for recrystallization include:
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Hexane
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A mixture of hexane and a small amount of a more polar solvent like dichloromethane or ethyl acetate to aid in initial dissolution.
It is important to perform small-scale solvent screening to identify the optimal recrystallization solvent or solvent system for your specific product.
Q5: My purified product appears to be an oil, but I was expecting a solid. What could be the reason for this?
A5: While many carbamates are solids at room temperature, the physical state of a compound can be influenced by its purity. The presence of residual solvents or minor impurities can lower the melting point and cause the product to appear as an oil or a waxy solid. Further purification, such as re-chromatography or attempting to induce crystallization from a suitable solvent, may be necessary to obtain a solid product.
Quantitative Data Summary
The following table summarizes typical purification outcomes for N-Boc protected amines using common laboratory techniques. Please note that specific yields and purity levels for this compound may vary depending on the specific experimental conditions.
| Purification Method | Typical Eluent/Solvent System | Typical Yield Range | Typical Purity |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | 70-95% | >95% (by NMR) |
| Recrystallization | Hexane or Hexane/Dichloromethane | 80-95% (from crude) | >98% (by NMR) |
Experimental Protocols
Column Chromatography Protocol for Purification of this compound
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the column eluent.
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Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
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Elution: Begin eluting the column with a low polarity solvent system, such as 98:2 hexane/ethyl acetate. The polarity of the eluent can be gradually increased (e.g., to 95:5, 90:10 hexane/ethyl acetate) to facilitate the elution of the product.
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Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Purification Troubleshooting Workflow
stability issues of tert-Butyl 2-iodobenzyl(methyl)carbamate under acidic/basic conditions
Welcome to the technical support center for tert-Butyl 2-iodobenzyl(methyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Troubleshooting Guides & FAQs
This section provides answers to specific questions regarding the stability of this compound.
Q1: My Boc group is being cleaved unexpectedly during a reaction. What are the likely causes?
A1: Unexpected cleavage of the tert-butyloxycarbonyl (Boc) protecting group is most commonly due to acidic conditions. The Boc group is highly sensitive to acid.[1][2] Even trace amounts of acid in your reaction mixture or on your glassware can initiate deprotection.
Troubleshooting Steps:
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Check pH: Carefully check the pH of your reaction mixture. If it is acidic, neutralize it with a non-nucleophilic base.
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Solvent Purity: Ensure your solvents are free from acidic impurities. For example, dichloromethane can contain trace amounts of HCl. Consider passing it through a plug of basic alumina before use.
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Reagent Purity: Verify the purity of all reagents, as some may contain acidic residues from their synthesis or degradation.
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Glassware Preparation: Ensure all glassware is thoroughly washed and dried to remove any acidic residues.
Q2: I am running a reaction under basic conditions. Is my this compound stable?
A2: Generally, the Boc protecting group is stable under basic conditions and to most nucleophiles.[1][2] Therefore, degradation of the carbamate under basic conditions is less likely to be a simple hydrolysis of the Boc group.
Potential Issues Under Basic Conditions:
-
Reaction with Strong Bases: While stable to common amine bases (e.g., triethylamine, pyridine), very strong bases could potentially lead to side reactions, although direct cleavage of the Boc group is not the primary concern.
-
Other Functional Groups: Consider if other functional groups in your molecule are sensitive to the basic conditions you are employing. The primary concern would not be the Boc group itself.
Q3: Does the 2-iodo substituent on the benzyl group affect the stability of the Boc group?
A3: Yes, the presence of an electron-withdrawing group, such as iodine, on the aromatic ring can influence the rate of acid-catalyzed deprotection. Electron-withdrawing groups can increase the lability of the Boc group under acidic conditions, making it more susceptible to cleavage compared to an unsubstituted N-Boc-benzylamine.
Q4: Can I use this compound in a reaction involving catalytic hydrogenation?
A4: While the Boc group itself is stable to catalytic hydrogenation, the benzyl group can be cleaved under these conditions. This is an important consideration for orthogonal protection strategies. If you intend to retain the benzyl group, you should avoid catalytic hydrogenation.
Quantitative Stability Data
| Condition | pH Range | Stability of Boc Group | Potential Issues |
| Strongly Acidic | < 2 | Highly Labile | Rapid cleavage of the Boc group. |
| Mildly Acidic | 2 - 6 | Moderately Labile | Cleavage may occur, rate is dependent on acid strength and temperature. |
| Neutral | 6 - 8 | Generally Stable | Stable for most applications. |
| Mildly Basic | 8 - 11 | Stable | Generally no degradation of the Boc group. |
| Strongly Basic | > 11 | Stable | Generally no degradation of the Boc group. |
Experimental Protocols
Protocol for Assessing Stability of this compound at Various pH Values
This protocol outlines a general method to determine the stability of this compound in your specific experimental setup.
Materials:
-
This compound
-
Aqueous buffer solutions at desired pH values (e.g., pH 4, 7, and 9)
-
Organic solvent compatible with your analytical method (e.g., acetonitrile, methanol)
-
HPLC or LC-MS system for analysis
-
Incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: In separate vials, mix a small volume of the stock solution with each of the aqueous buffer solutions to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the amount of organic solvent is minimal to not significantly alter the pH.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).
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Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quench and Analyze: Immediately quench any reaction by adding a suitable solvent (e.g., the mobile phase for HPLC) and analyze the sample by HPLC or LC-MS.
-
Data Analysis: Quantify the amount of remaining this compound at each time point. Plot the concentration versus time to determine the degradation rate.
Visualizations
Degradation Pathway under Acidic Conditions
Caption: Acid-catalyzed deprotection of this compound.
Troubleshooting Workflow for Unexpected Deprotection
Caption: A logical workflow for troubleshooting unexpected deprotection of the Boc group.
References
Technical Support Center: Synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 2-iodobenzyl(methyl)carbamate, focusing on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway involves a three-step process:
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Halogenation: Conversion of a suitable precursor, such as 2-iodobenzyl alcohol, into the more reactive 2-iodobenzyl bromide.
-
Amination: A nucleophilic substitution reaction between 2-iodobenzyl bromide and methylamine to form the secondary amine, N-(2-iodobenzyl)methanamine.
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Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Q2: What is the most critical step for maximizing the overall yield?
The amination step (Step 2) is the most critical. The primary challenge is preventing over-alkylation, where the desired secondary amine product reacts with another molecule of 2-iodobenzyl bromide to form an undesired tertiary amine. Careful control of reaction conditions and stoichiometry is essential.[1]
Q3: How can the formation of the tertiary amine by-product be minimized during the amination step?
Minimizing the formation of the tertiary amine, N,N-bis(2-iodobenzyl)methanamine, is crucial. The key strategies include:
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Use of Excess Nucleophile: Employing a significant excess of methylamine shifts the reaction equilibrium towards the formation of the primary substitution product (the desired secondary amine).[1]
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Controlled Addition: Slowly adding the 2-iodobenzyl bromide to the solution of methylamine ensures that the bromide is always in the presence of a high concentration of the primary nucleophile, reducing the chance of it reacting with the product.
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Low Temperature: Running the reaction at lower temperatures can help control the reaction rate and improve selectivity, as the secondary amine is often more nucleophilic than the primary amine.
Q4: What are the best practices for the Boc protection step?
The Boc protection of the secondary amine is typically a high-yielding reaction. To ensure its success:
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Choice of Base: Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction without competing with the amine.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
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Reagent Quality: Ensure the di-tert-butyl dicarbonate (Boc₂O) is of high purity and has not hydrolyzed due to improper storage.
Q5: What is the recommended method for purifying the final product?
Flash column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, allows for the separation of the product from any remaining starting materials, the tertiary amine by-product, and other impurities.
Synthesis Workflow and Key Mechanisms
The following diagrams illustrate the overall experimental workflow and the core chemical transformations involved in the synthesis.
References
Technical Support Center: tert-Butyl 2-iodobenzyl(methyl)carbamate
Welcome to the technical support center for tert-Butyl 2-iodobenzyl(methyl)carbamate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a building block in organic synthesis. The presence of the iodine atom on the aromatic ring makes it an excellent substrate for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position of the benzyl group. The Boc-protected aminomethyl group can be deprotected under acidic conditions to reveal the secondary amine, which can then be used for further functionalization.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and longevity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation. While generally stable, prolonged exposure to light and air should be avoided as aryl iodides can be light-sensitive.
Q3: What are the typical solvents for dissolving this compound?
A3: This compound is generally soluble in a variety of common organic solvents.
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | Commonly used for reactions and purification. |
| Tetrahydrofuran (THF) | Soluble | A good solvent for many coupling reactions. |
| Toluene | Soluble | Often used in higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent suitable for a range of reactions. |
| Diethyl ether | Soluble | - |
| Ethyl acetate | Soluble | - |
| Methanol / Ethanol | Sparingly Soluble | - |
| Water | Insoluble | - |
Q4: How can the Boc protecting group be removed?
A4: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Deprotection can typically be achieved using strong acids.
| Reagent | Typical Conditions |
| Trifluoroacetic acid (TFA) | DCM as solvent, room temperature. |
| Hydrochloric acid (HCl) | 4M HCl in dioxane or diethyl ether. |
| Phosphoric acid (aqueous) | A milder, environmentally benign alternative.[1] |
It is important to note that the Boc group is sensitive to acidic conditions, and prolonged exposure should be avoided if other acid-sensitive functional groups are present in the molecule.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and reaction of this compound.
Synthesis & Purification
Problem 1: Low yield during the synthesis of this compound.
-
Possible Cause A: Incomplete reaction.
-
Solution: The reaction of 2-iodobenzyl(methyl)amine with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate may require extended reaction times or gentle heating.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure full consumption of the starting amine.
-
-
Possible Cause B: Degradation of the starting material or product.
-
Solution: Ensure anhydrous and inert reaction conditions, as moisture can hydrolyze the Boc anhydride or chloroformate. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the acid formed during the reaction without competing with the amine substrate.[3]
-
-
Possible Cause C: Sub-optimal reaction temperature.
Problem 2: Difficulty in purifying the final product.
-
Possible Cause A: Presence of unreacted starting materials.
-
Solution: If the starting amine is difficult to separate, ensure the reaction goes to completion. If excess Boc₂O is the issue, it can often be removed during aqueous work-up or column chromatography.
-
-
Possible Cause B: Formation of byproducts.
-
Solution: A common byproduct in Boc protections is the corresponding tert-butyl carbonate from reaction with any residual alcohol. Purification via column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective.
-
Experimental Workflow: Synthesis of this compound
References
deprotection methods for the tert-butoxycarbonyl group in this compound
Welcome to the technical support center for tert-butoxycarbonyl (Boc) group deprotection. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the deprotection of Boc-protected amines, particularly in the context of complex molecules with sensitive functional groups.
Q1: My Boc deprotection is slow or incomplete. What can I do?
A1: Incomplete deprotection is a common issue.[1] Here are several factors to consider and potential solutions:
-
Acid Strength and Concentration: The most common reason for incomplete cleavage is insufficient acid strength or concentration. For standard deprotections, a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is typically effective.[2][3] If the reaction is sluggish, you can try increasing the concentration of TFA or using neat TFA.[4] Alternatively, 4M HCl in dioxane is a potent reagent for Boc removal.[5][6][7][8]
-
Reaction Time and Temperature: While many deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[2] Monitor the reaction by TLC or LC-MS. If the reaction is clean but slow, extending the time is a viable option. Gentle heating should be avoided as it can promote side reactions.
-
Steric Hindrance: If the Boc-protected amine is sterically hindered, deprotection can be more difficult. In such cases, stronger acidic conditions or longer reaction times may be necessary.
-
Solvent Choice: Ensure your substrate is fully dissolved in the reaction solvent. DCM is a common choice, but for some substrates, other solvents like dioxane (for HCl deprotection) or methanol may be required.[4][5]
Q2: I am observing significant side-product formation, particularly t-butylation. How can I prevent this?
A2: The mechanism of acid-catalyzed Boc deprotection involves the formation of a tert-butyl cation.[9][10] This reactive intermediate can alkylate nucleophilic residues in your molecule, such as tryptophan, tyrosine, methionine, or cysteine, leading to unwanted side products.[11][12] To mitigate this, scavengers should be added to the reaction mixture to trap the tert-butyl cation.[13]
-
Common Scavengers:
-
Triisopropylsilane (TIS): Often used at 2.5-5% v/v.
-
Thioanisole: Effective for protecting sulfur-containing residues.[13]
-
Anisole: A common scavenger for general purposes.[13]
-
1,2-Ethanedithiol (EDT): Particularly useful when deprotecting peptides containing sensitive residues.
-
Water: Can also act as a scavenger. A common cleavage cocktail is 95:2.5:2.5 TFA/Water/TIS.[14]
-
Q3: My compound contains other acid-sensitive groups (e.g., t-butyl esters, silyl ethers). How can I selectively deprotect the Boc group?
A3: Achieving selective deprotection requires careful choice of reagents and conditions. The Boc group is generally more labile to acid than many other protecting groups, allowing for a window of selectivity.[11]
-
Milder Acidic Conditions:
-
Aqueous Phosphoric Acid: This has been shown to be a mild and effective reagent for Boc deprotection with good functional group tolerance.[15]
-
HCl in Dioxane (4M): This reagent can offer excellent selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[5][6][7] Running the reaction at 0°C can further enhance selectivity.
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can be used for selective deprotection, though it may also cleave other acid-labile groups depending on the substrate.[16][17]
-
-
Non-Acidic Methods:
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like methanol can effect deprotection, often with high selectivity.[18]
-
TBAF in Refluxing THF: This method has been reported for the mild and selective removal of N-Boc groups in the presence of acid- and base-sensitive functionalities.[19]
-
Oxalyl Chloride in Methanol: This provides a mild method for deprotection at room temperature.[20][21]
-
Q4: How do I properly work up a Boc deprotection reaction?
A4: The workup procedure depends on the reagents used and the properties of your product.
-
For Volatile Acids (e.g., TFA, HCl in Dioxane):
-
Remove the acid and solvent under reduced pressure (rotoevaporation).
-
The product will be the corresponding salt (e.g., TFA or HCl salt).
-
If the free amine is required, you can perform a basic workup by dissolving the residue in an organic solvent and washing with a mild aqueous base like saturated sodium bicarbonate solution.[22] Be cautious if your molecule contains base-labile groups.[22]
-
Alternatively, for acid-sensitive compounds, ion-exchange chromatography or using a basic resin like Amberlyst A-21 can be employed to obtain the free amine.[3][22]
-
-
For Non-Volatile Acids (e.g., Phosphoric Acid):
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ or a solid base).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Deprotection Methodologies: A Comparative Overview
The following table summarizes common conditions for Boc deprotection, highlighting their applications and potential drawbacks.
| Reagent/Condition | Typical Concentration/Solvent | Temperature (°C) | Reaction Time | Advantages | Disadvantages |
| TFA/DCM | 20-50% in DCM | 0 - RT | 0.5 - 2 h | Fast, efficient, widely used.[2][23] | Harsh; requires scavengers to prevent side reactions.[3][11] |
| HCl in Dioxane | 4M | 0 - RT | 0.5 - 2 h | Highly effective; can be selective for N-Boc over t-butyl esters.[5][6][7] | Corrosive; requires anhydrous conditions. |
| Aqueous H₃PO₄ | 85 wt% aq. | RT | 4 - 8 h | Mild, high functional group tolerance.[15] | Slower reaction times. |
| ZnBr₂ in DCM | Excess | RT | Overnight | Lewis acidic; can offer different selectivity.[16][17] | May cleave other acid-labile groups. |
| Refluxing Water | Water | Reflux | 1 - 6 h | Environmentally friendly, catalyst-free.[24][25][26] | High temperatures may not be suitable for all substrates. |
| Thermal (Flow) | Methanol | 230 | 45 min | Acid-free, selective.[18] | Requires specialized equipment. |
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
If the substrate contains scavenger-requiring moieties (e.g., Trp, Met, Tyr), add the appropriate scavenger (e.g., 2.5-5% v/v TIS).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[2]
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting amine TFA salt can be used directly or neutralized as described in the workup section.
Protocol 2: Selective Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of dioxane.
-
Cool the solution to 0 °C.
-
Add a solution of 4M HCl in dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane).[8]
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[5][7]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
The product is obtained as the hydrochloride salt.
Visual Guides
Experimental Workflow for Boc Deprotection
References
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Amine Protection / Deprotection [fishersci.co.uk]
- 24. researchgate.net [researchgate.net]
- 25. mcours.net [mcours.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Reactions with tert-Butyl 2-iodobenzyl(methyl)carbamate
Welcome to the technical support center for tert-Butyl 2-iodobenzyl(methyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during chemical synthesis with this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The ortho-iodo group provides a reactive site for carbon-carbon and carbon-nitrogen bond formation, while the Boc-protected aminomethyl group offers a handle for further functionalization after deprotection.
Q2: What are the general stability considerations for this compound?
A2: this compound is generally stable under neutral and mildly basic conditions at room temperature. However, the tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids and can be cleaved.[1] Prolonged exposure to high temperatures or very strong bases may lead to decomposition or side reactions.
Q3: Are there any known incompatibilities with common reagents?
A3: Strong nucleophiles may displace the iodide. Strong acids will lead to the deprotection of the Boc group.[1] Care should be taken when using reagents that can interact with the carbamate functionality.
Troubleshooting Failed Reactions
Suzuki Coupling Reactions
Problem: Low to no yield of the desired biaryl product.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may have decomposed. Ensure the use of a fresh, high-quality catalyst and ligand. For sterically hindered substrates like this, a pre-catalyst such as a G2 or G3 palladacycle may offer improved performance.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For ortho-substituted substrates, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often more effective.
-
Base Incompatibility: The strength and solubility of the base can significantly impact the reaction. If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and well-dispersed. The addition of a small amount of water to the solvent can sometimes be beneficial when using phosphate bases.[2]
-
Boronic Acid/Ester Instability: Some boronic acids, particularly heteroaryl boronic acids, can be unstable under the reaction conditions.[3] Consider using the corresponding boronate ester (e.g., pinacol ester) for improved stability.
-
Solvent Issues: The reaction solvent should be thoroughly degassed to remove oxygen, which can deactivate the catalyst. Anhydrous conditions are generally recommended. Common solvents include dioxane, toluene, and THF.
Quantitative Data Summary: Suzuki Coupling Troubleshooting
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Observations |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | <5 | >90 | Starting material recovered. |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Dioxane | 100 | 45 | 85 | Product formation observed, some starting material remains. |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.5) | THF | 80 | 88 | >95 | Clean conversion to product. |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 20 | 70 | Significant side products observed. |
Troubleshooting Workflow: Suzuki Coupling
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Heck Coupling Reactions
Problem: Incomplete reaction or formation of multiple products.
Possible Causes & Solutions:
-
Incorrect Base: The base is crucial for regenerating the active Pd(0) catalyst.[4] Organic bases like triethylamine (Et₃N) or inorganic bases such as Na₂CO₃ or KOAc are commonly used. The choice of base can influence the regioselectivity of the reaction.
-
Catalyst System: While Pd(OAc)₂ is a common precursor, it requires in-situ reduction to Pd(0). Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst might give more consistent results. Phosphine-free conditions can also be effective in some cases.[5]
-
Reaction Temperature: Heck reactions often require elevated temperatures (80-140 °C). Insufficient heating can lead to a sluggish or incomplete reaction.
-
Olefin Substrate: Electron-deficient olefins generally work best. If using a less activated olefin, consider using more forcing conditions or a more active catalyst system.
Quantitative Data Summary: Heck Coupling Troubleshooting
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Observations |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 80 | 15 | 60 | Multiple products, starting material remains. |
| 2 | Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | NMP | 120 | 75 | 90 | Good conversion, minor impurities. |
| 3 | Pd(PPh₃)₄ (3) | - | KOAc (2.5) | Toluene | 110 | 85 | >95 | Clean reaction. |
| 4 | Herrmann's Catalyst (1) | - | DBU (1.5) | Dioxane | 100 | 60 | 80 | Some decomposition observed. |
Buchwald-Hartwig Amination
Problem: Failure to form the desired C-N bond.
Possible Causes & Solutions:
-
Ligand Choice: This is often the most critical parameter. For coupling with a secondary amine precursor, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally required to promote reductive elimination.
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases may not be effective.[6]
-
Amine Nucleophile: Primary amines are generally more reactive than secondary amines. If coupling with a challenging amine, a more active catalyst system may be necessary.
-
Dehalogenation: A common side reaction is the reduction of the aryl iodide to the corresponding arene. This can be minimized by using the appropriate ligand and ensuring strictly anaerobic conditions.
Quantitative Data Summary: Buchwald-Hartwig Amination Troubleshooting
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Observations |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | K₂CO₃ (2) | Toluene | 110 | 0 | - | No reaction, starting materials recovered. |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 92 | >95 | Clean and complete conversion. |
| 3 | RuPhos Pd G3 (1.5) | - | LiHMDS (2) | THF | 70 | 89 | >95 | Efficient coupling at a lower temperature. |
| 4 | Pd(OAc)₂ (2) | dppf (4) | Cs₂CO₃ (2) | Toluene | 110 | <10 | - | Primarily dehalogenated starting material observed. |
Boc Deprotection
Problem: Incomplete deprotection or formation of byproducts.
Possible Causes & Solutions:
-
Insufficient Acid: The Boc group is cleaved under acidic conditions. If the reaction is incomplete, a stronger acid or a larger excess may be required. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
t-Butyl Cation Scavengers: The cleavage of the Boc group generates a tert-butyl cation, which can alkylate nucleophilic sites on the substrate or product, leading to impurities.[7] The addition of a scavenger such as anisole or triethylsilane can trap this cation.
-
Reaction Time and Temperature: Boc deprotection is often rapid at room temperature. However, for some substrates, gentle heating or longer reaction times may be necessary for complete conversion.
Quantitative Data Summary: Boc Deprotection Troubleshooting
| Entry | Acid (equiv) | Scavenger | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Purity (%) | Observations |
| 1 | HCl (4 in dioxane) | None | Dioxane | 25 | 1 | 70 | 80 | Incomplete reaction, t-butylated byproduct observed. |
| 2 | TFA (10) | None | DCM | 25 | 0.5 | >99 | 85 | Complete conversion, some impurities. |
| 3 | TFA (10) | Anisole (2) | DCM | 25 | 0.5 | >99 | >98 | Clean deprotection. |
| 4 | HCl (4 in dioxane) | Triethylsilane (1.5) | Dioxane | 25 | 1 | >99 | >98 | Clean and complete deprotection. |
Troubleshooting Workflow: Boc Deprotection
Caption: A decision tree for troubleshooting Boc deprotection reactions.
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃), finely powdered (2.5 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, XPhos Pd G3, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe.
-
Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Potassium acetate (KOAc) (2.5 equiv)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In an oven-dried flask, combine this compound, potassium acetate, and palladium(II) acetate.
-
Flush the flask with argon.
-
Add anhydrous NMP and n-butyl acrylate via syringe.
-
Heat the mixture to 120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed dioxane
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Add anhydrous, degassed dioxane followed by morpholine.
-
Seal the vial and heat to 100 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool to ambient temperature, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify by silica gel chromatography.
Protocol 4: Boc Deprotection
Materials:
-
This compound derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Anisole (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Add anisole to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA dropwise with stirring.
-
Remove the ice bath and stir at room temperature for 30 minutes, or until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (2x) to remove residual TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over sodium sulfate, and concentrate to yield the deprotected amine.
Signaling Pathway Diagram: General Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-mediated cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: tert-Butyl 2-iodobenzyl(methyl)carbamate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 2-iodobenzyl(methyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The synthesis, which typically involves the reaction of 2-iodobenzyl(methyl)amine with di-tert-butyl dicarbonate (Boc₂O), is best performed at low temperatures, generally between 0°C and room temperature. Maintaining a low temperature is crucial for minimizing side reactions and maximizing the yield of the desired product.[1]
Q2: What are the primary side reactions to be aware of during the synthesis, and how does temperature influence them?
At elevated temperatures (above 40°C), a significant side reaction is iododemethylation, where the methyl group ortho to the iodine is cleaved.[1] This results in the formation of a phenolic impurity and volatile iodomethane. Additionally, at higher temperatures, the carbamate moiety can undergo rotamerization (restricted C-N bond rotation), which can complicate NMR analysis due to signal splitting, although it does not directly impact the overall yield.[1]
Q3: Is the this compound thermally stable?
The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. Prolonged exposure to temperatures above 85-90°C should be avoided to prevent decomposition of the molecule. Thermal deprotection of N-Boc groups generally requires high temperatures, often 150°C or higher, which can lead to the formation of byproducts through fragmentation into an amine, isobutylene, and carbon dioxide.
Q4: Can temperature affect the deprotection of the Boc group in this compound?
Yes, temperature is a critical factor in Boc deprotection. While acidic conditions are commonly used for Boc removal at lower temperatures, thermal deprotection is also possible but requires significantly higher temperatures (e.g., 150-270°C).[2] High temperatures in thermal deprotection can, however, lead to side reactions such as elimination and racemization, especially in chiral substrates.[3] Precise temperature control is essential for selective deprotection, particularly in molecules with multiple protecting groups.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Reaction temperature too high: This can lead to product decomposition or the formation of side products.[1][3] | Maintain the reaction temperature between 0°C and room temperature. Use an ice bath to control exothermic reactions. |
| Reaction temperature too low: The reaction rate may be too slow, leading to incomplete conversion. | Allow the reaction to stir for a longer period or gradually warm the reaction to room temperature while monitoring for side product formation. | |
| Incomplete reaction: Insufficient reaction time or stoichiometry of reagents. | Ensure the reaction is stirred for the recommended time and that the molar ratios of reactants are correct. Monitor reaction progress using TLC or LC-MS. | |
| Presence of Impurities | Iododemethylation: Reaction temperature exceeded 40°C.[1] | Strictly control the reaction temperature to below 40°C. |
| Unreacted starting materials: Incomplete reaction. | Increase reaction time or adjust stoichiometry. Purify the product using column chromatography. | |
| Formation of phenolic byproduct: Cleavage of the methyl group at elevated temperatures.[1] | Maintain low reaction temperatures. Purify via column chromatography. | |
| Complex NMR Spectrum | Rotamers: Restricted C-N bond rotation at higher temperatures leading to multiple sets of signals.[1] | This is an inherent property of the molecule and does not affect the product's integrity. For analysis, consider acquiring the NMR spectrum at a different temperature to potentially coalesce the signals. |
| Product Decomposition | High temperature during workup or purification: The Boc group is thermally unstable.[5] | Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C). |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common methods for Boc protection of amines.
Materials:
-
2-iodobenzyl(methyl)amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-iodobenzyl(methyl)amine in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice-water bath.
-
Add triethylamine or DIPEA (1.1 to 1.5 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure at a temperature below 40°C.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
| Reaction Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Boc Protection Temperature | 0°C to room temperature | High | High | General knowledge from synthesis protocols |
| > 40°C | Decreased | Lower due to side products | [1] | |
| Thermal Boc Deprotection | ~100°C | Low (requires 2-3 days) | Substrate dependent | |
| 150°C | Good | Potential for side reactions | [2] | |
| 270°C (supercritical) | 79% | High | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Effect of temperature on product formation and side reactions.
References
- 1. Buy t-Butyl (2-iodo-4-methylphenyl)carbamate (EVT-12670175) [evitachem.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Poisoning in Reactions with tert-Butyl 2-iodobenzyl(methyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in cross-coupling reactions involving tert-Butyl 2-iodobenzyl(methyl)carbamate.
Troubleshooting Guide
Low yields, sluggish reaction rates, or complete reaction failure in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings with this compound can often be attributed to catalyst poisoning. This guide provides a systematic approach to identifying and resolving these issues.
Initial Diagnosis
Question: My cross-coupling reaction with this compound is failing or giving low yields. What are the first steps to diagnose the problem?
Answer:
-
Verify Reagent Quality: Ensure all reagents, including the aryl iodide, coupling partner (e.g., boronic acid, alkene, alkyne), base, and solvent, are of high purity and anhydrous where required. Impurities are a common source of catalyst poisons.
-
Check Catalyst and Ligand Integrity: Confirm that the palladium catalyst and any phosphine ligands have not degraded. Store them under an inert atmosphere and handle them with care to prevent oxidation.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to the formation of palladium black and deactivate the catalyst.
-
Review Reaction Parameters: Double-check reaction temperature, concentration, and stoichiometry. Suboptimal conditions can mimic the symptoms of catalyst poisoning.
Identifying the Source of Poisoning
Question: How can I determine the source of catalyst poisoning in my reaction?
Answer:
Potential sources of catalyst poisons can be systematically investigated:
-
Substrate-Related Poisons:
-
Iodide: While aryl iodides are highly reactive in cross-coupling, excess iodide anions in solution can sometimes act as catalyst inhibitors. However, in some cases, iodide has been shown to be beneficial.[1][2] The effect can be concentration-dependent.
-
Carbamate Degradation: Under harsh reaction conditions, the tert-butyl carbamate group may degrade, potentially releasing species that can coordinate to the palladium center and inhibit catalysis.
-
-
Reagent-Related Poisons:
-
Sulfur Impurities: Elemental sulfur or sulfur-containing compounds are potent poisons for palladium catalysts.[3] These can be introduced as impurities in the starting materials or reagents.
-
Phosphorus Impurities: While phosphine ligands are essential, certain phosphorus-containing impurities can act as catalyst poisons.
-
Other Nucleophilic Impurities: Amines, thiols, and other nucleophilic functional groups present as impurities can bind to the palladium catalyst and inhibit its activity.
-
-
Solvent-Related Poisons:
-
Residual Water: While some cross-coupling reactions tolerate water, excess water can lead to unwanted side reactions and catalyst deactivation.
-
Solvent Impurities: Impurities in the solvent can also act as catalyst poisons. Always use high-purity, dry solvents.
-
A logical workflow for troubleshooting is presented below:
Frequently Asked Questions (FAQs)
Q1: Could the iodide in this compound be poisoning my palladium catalyst?
A1: The role of iodide is complex. While high concentrations of iodide anions can sometimes inhibit palladium catalysts, iodide can also have a beneficial effect by forming highly active, iodide-bridged binuclear palladium complexes under certain conditions.[1][2] If you suspect iodide poisoning, consider using a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) to precipitate the excess iodide, though this can increase costs and complicate work-up.
Q2: My reaction starts well but then stalls. Is this a sign of catalyst poisoning?
A2: Yes, this is a classic symptom of catalyst poisoning. The initial turnover occurs with the active catalyst, but as the poison accumulates or binds to the catalyst, the activity decreases, and the reaction stalls. Another possibility is catalyst degradation (e.g., formation of palladium black), which can be visually observed.
Q3: What are the most likely impurities in my this compound that could be causing catalyst poisoning?
A3: The synthesis of aryl iodides can sometimes introduce sulfur-containing impurities, which are potent palladium catalyst poisons.[3] Additionally, incomplete reactions or side reactions during the synthesis of the carbamate could leave residual amines or other nucleophilic species that can inhibit the catalyst. It is crucial to use highly purified starting materials.
Q4: How can I remove potential poisons from my reagents?
A4:
-
Recrystallization or Chromatography: Purifying the this compound and the coupling partner can remove non-volatile impurities.
-
Solvent Distillation: Distilling solvents from an appropriate drying agent can remove water and other volatile impurities.
-
Activated Carbon Treatment: Stirring a solution of the reagent with activated carbon can adsorb some organic impurities, including sulfur compounds.
-
Use of Scavengers: In some cases, adding a small amount of a scavenger resin designed to bind specific poisons can be effective.
Q5: Can I just increase the catalyst loading to overcome poisoning?
A5: While increasing the catalyst loading might lead to a higher yield in the presence of a poison, it is not an ideal solution. It increases the cost of the reaction and can lead to higher levels of palladium contamination in the final product. Identifying and eliminating the source of the poison is a more robust and scalable approach.
Q6: Are there specific ligands that are more resistant to poisoning?
A6: Electron-rich and sterically bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can sometimes offer greater stability and resistance to certain deactivation pathways compared to simpler ligands like triphenylphosphine.[4][5] If you are using a standard ligand and suspect poisoning, switching to a more robust ligand system may improve your results.
Data on Catalyst Poisoning
The following table summarizes the potential impact of common catalyst poisons on the yield of a representative Suzuki-Miyaura coupling reaction. The data is illustrative and based on general observations in palladium-catalyzed cross-coupling reactions.
| Poison Type | Potential Source | Concentration | Effect on Yield | Mitigation Strategy |
| Sulfur | Impurity in starting materials | > 10 ppm | Significant decrease | Purify starting materials, use sulfur scavengers.[3] |
| Excess Iodide | From aryl iodide substrate | High | Variable; can be inhibitory | Use of silver salts, optimize reaction conditions.[1][2] |
| Amines | Impurity, carbamate degradation | > 1 mol% | Moderate decrease | Purify starting materials, use N-protected amines. |
| Water | Incomplete drying of reagents/solvent | > 0.1% | Moderate to significant decrease | Use anhydrous reagents and solvents. |
| Oxygen | Air leak in reaction setup | Trace amounts | Significant decrease (Pd black formation) | Maintain a strict inert atmosphere. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent under an inert atmosphere.
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, THF/water mixture) to the Schlenk flask via syringe.
-
Catalyst Introduction: Add the pre-mixed catalyst/ligand solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Troubleshooting Catalyst Poisoning
If catalyst poisoning is suspected, the following diagnostic experiment can be performed:
-
Control Reaction: Set up the reaction as described in the general protocol with highly purified reagents and freshly opened catalyst and ligand. This will serve as a baseline for optimal performance.
-
Test Reactions: Set up parallel reactions where each component (substrate, coupling partner, base, solvent) is systematically replaced with the batch of reagents used in the failing reaction.
-
Analysis: Compare the yields of the test reactions to the control reaction. A significant drop in yield when a specific reagent is used will indicate that it is the source of the poison.
The following diagram illustrates the potential sources of catalyst poisons in the reaction mixture.
References
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: Spotlight on tert-Butyl 2-iodobenzyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and stereochemical integrity. The protection of amine functionalities is a recurrent theme, with a well-established arsenal of protecting groups at the disposal of the modern chemist. This guide provides a comparative analysis of the novel protecting group, tert-Butyl 2-iodobenzyl(methyl)carbamate, alongside the industry-standard Boc, Cbz, and Fmoc groups.
Introduction to this compound
This compound is a carbamate-based protecting group for secondary amines. Structurally, it combines the acid-labile tert-butoxycarbonyl (Boc) group with a 2-iodobenzyl moiety. This unique combination suggests a dual mode of cleavage, offering potential orthogonality to other protecting groups. While extensive comparative data is not yet prevalent in the literature, its properties can be inferred from the well-understood chemistry of its constituent parts. The presence of the ortho-iodo substituent on the benzyl group is anticipated to introduce novel deprotection strategies, such as reductive or photolytic cleavage, distinguishing it from the standard Boc group.
Comparative Data of Amine Protecting Groups
The following table summarizes the key characteristics and performance indicators of this compound in comparison to Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Structure | Typical Protection Reagent | Stability | Primary Deprotection Conditions |
| This compound |
| Di-tert-butyl dicarbonate (Boc)₂O on 2-iodobenzyl(methyl)amine | Stable to basic and mild acidic conditions. | Strong acids (e.g., TFA, HCl). Potentially reductive (e.g., H₂, Pd/C) or photolytic cleavage due to the iodobenzyl group. |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Stable to basic and mild acidic conditions.[1] | Strong acids (e.g., TFA, HCl).[1] | |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and mild basic conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C).[2] | |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Stable to acidic and mild reductive conditions. | Basic conditions (e.g., Piperidine in DMF).[2] |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for their successful application.
Protection Protocols
1. Synthesis of this compound (Hypothetical)
-
Reaction: To a solution of 2-iodobenzyl(methyl)amine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) and cool to 0 °C. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography.
2. Boc Protection of a Secondary Amine [1]
-
Reaction: To a solution of the secondary amine (1.0 eq) in a suitable solvent (e.g., DCM, THF, or dioxane), add di-tert-butyl dicarbonate (1.1 - 1.5 eq) and a base such as triethylamine or DMAP (catalytic).
-
Work-up: Stir at room temperature for 2-12 hours. Monitor by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography or recrystallization.
3. Cbz Protection of a Secondary Amine [2]
-
Reaction: To a solution of the secondary amine (1.0 eq) and a base (e.g., NaHCO₃ or triethylamine, 2.0 eq) in a biphasic solvent system (e.g., dioxane/water or DCM/water), add benzyl chloroformate (1.1 eq) dropwise at 0 °C.
-
Work-up: Stir vigorously for 2-4 hours at room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify as needed.
4. Fmoc Protection of a Secondary Amine [2]
-
Reaction: To a solution of the secondary amine (1.0 eq) and a mild base (e.g., NaHCO₃ or diisopropylethylamine, 1.5 eq) in a solvent such as 1,4-dioxane or acetonitrile, add Fmoc-Cl (1.1 eq) at room temperature.
-
Work-up: Stir for 2-16 hours. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate. Purify by chromatography.
Deprotection Protocols
1. Deprotection of this compound (Hypothetical)
-
Acidic Cleavage: Dissolve the protected amine in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-3 hours. Remove the solvent and excess acid in vacuo.
-
Reductive Cleavage: Dissolve the protected amine in a solvent like ethanol or ethyl acetate. Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the catalyst and concentrate the filtrate.
2. Boc Deprotection [1]
-
Reaction: Dissolve the Boc-protected amine in DCM or dioxane. Add a strong acid such as TFA (25-50% in DCM) or HCl (4M in dioxane).
-
Work-up: Stir at room temperature for 30 minutes to 2 hours. Evaporate the solvent and excess acid to obtain the amine salt.
3. Cbz Deprotection [2]
-
Reaction: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a palladium catalyst (e.g., 10% Pd/C).
-
Work-up: Stir the mixture under a hydrogen atmosphere (1 atm) for 1-16 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
4. Fmoc Deprotection [2]
-
Reaction: Dissolve the Fmoc-protected amine in DMF. Add a solution of 20% piperidine in DMF.
-
Work-up: Stir at room temperature for 5-30 minutes. Remove the solvent in vacuo and co-evaporate with a suitable solvent to remove residual piperidine. The crude amine can often be used directly in the next step.
Visualizing Protecting Group Strategies
The selection of a protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other sensitive functional groups.
Caption: Decision workflow for amine protecting group selection based on deprotection conditions.
The diagram above illustrates the orthogonal nature of the common protecting groups. The dashed line for this compound indicates a potential, yet to be fully established, deprotection pathway that could offer additional strategic advantages.
Conclusion
While Boc, Cbz, and Fmoc remain the workhorses of amine protection in organic synthesis, the exploration of novel protecting groups like this compound opens up new avenues for synthetic strategy. The potential for dual-mode deprotection (acidic and reductive/photolytic) makes it an intriguing candidate for complex molecule synthesis where multiple orthogonal protecting groups are required. Further experimental validation is necessary to fully elucidate its stability profile and deprotection efficiencies under various conditions. Researchers are encouraged to consider the unique properties of this and other novel protecting groups to overcome synthetic challenges and streamline the development of new chemical entities.
References
Comparative Analysis of tert-Butyl 2-iodobenzyl(methyl)carbamate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization data for tert-Butyl 2-iodobenzyl(methyl)carbamate and its structural isomers and analogs. Due to the limited availability of experimental data for the target compound, this document presents a combination of reported data for analogous compounds and a proposed synthetic and analytical workflow for this compound.
Product Comparison
A direct comparison of experimental data for this compound is challenging due to the absence of published characterization data. However, we can infer its likely properties by comparing it with its positional isomer, tert-Butyl 4-iodobenzyl(methyl)carbamate, and its non-iodinated counterpart, tert-Butyl benzyl(methyl)carbamate.
| Property | This compound | tert-Butyl 4-iodobenzyl(methyl)carbamate[1] | tert-Butyl benzyl(methyl)carbamate[2] |
| Molecular Formula | C₁₃H₁₈INO₂ | C₁₃H₁₈INO₂ | C₁₂H₁₇NO₂ |
| Molecular Weight | 347.19 g/mol | 347.19 g/mol [1] | 207.27 g/mol |
| Appearance | Not available | Not available | White solid[2] |
| Melting Point | Not available | Not available | 54-56°C[2] |
| ¹H NMR (CDCl₃, 400 MHz) | Not available | Not available | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H)[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | Not available | Not available | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40[2] |
| Mass Spectrometry | Not available | Not available | Data available |
Experimental Protocols
As experimental data for this compound is not publicly available, a proposed synthesis and characterization workflow is provided below. This protocol is based on established synthetic methodologies for similar compounds.
Proposed Synthesis of this compound
A potential synthetic route to obtain this compound can be envisioned in two steps starting from the commercially available 2-iodobenzylamine.
Step 1: Boc Protection of 2-iodobenzylamine
To a solution of 2-iodobenzylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq) are added at 0 °C. The reaction mixture is then stirred at room temperature until completion, monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, tert-Butyl 2-iodobenzylcarbamate, can be purified by column chromatography on silica gel.
Step 2: N-methylation of tert-Butyl 2-iodobenzylcarbamate
The purified tert-Butyl 2-iodobenzylcarbamate (1.0 eq) is dissolved in an anhydrous polar aprotic solvent like tetrahydrofuran. A strong base such as sodium hydride (1.2 eq) is added portion-wise at 0 °C, and the mixture is stirred for a short period. Subsequently, methyl iodide (1.2 eq) is added, and the reaction is allowed to proceed at room temperature. The reaction progress is monitored by TLC. After completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified by column chromatography.
Characterization Protocols
The following standard analytical techniques would be employed to characterize the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.
Visualizing the Synthesis
The proposed synthetic pathway for this compound is depicted in the following workflow diagram.
Caption: Proposed synthesis of this compound.
References
A Comparative Guide to the Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 2-iodobenzyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three powerful palladium-catalyzed cross-coupling reactions—Heck, Suzuki, and Sonogashira—as applied to the versatile building block, tert-butyl 2-iodobenzyl(methyl)carbamate. The objective is to furnish researchers with the necessary data and methodologies to select the most appropriate reaction for their synthetic needs, thereby streamlining drug discovery and development processes.
The this compound scaffold is of significant interest in medicinal chemistry due to the strategic placement of the reactive iodine atom and the Boc-protected aminomethyl group. This arrangement allows for the introduction of diverse molecular complexity at the ortho-position, leading to a wide array of novel compounds with potential therapeutic applications. The choice of coupling reaction is critical in determining the nature of the newly formed carbon-carbon bond and, consequently, the final product's structural and functional properties.
Performance Comparison at a Glance
While specific experimental data for this compound is not extensively available in the public domain, we can draw valuable insights from analogous systems, particularly from reactions involving N-Boc-2-iodoaniline derivatives. The following table summarizes the expected reaction conditions and yields for the Heck, Suzuki, and Sonogashira couplings based on these related examples.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12-24 | 70-90 |
| Suzuki Coupling | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 8-16 | 85-95 |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 25-50 | 2-6 | 90-98 |
Note: The yields presented are based on reactions with structurally similar N-Boc protected 2-iodoaniline derivatives and may vary for this compound. Optimization of reaction conditions is recommended for achieving the best results.
Reaction Pathways and Products
The three coupling reactions offer distinct pathways for C-C bond formation, leading to structurally different products. The following diagram illustrates the transformation of this compound in each reaction.
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. The following protocols are based on established methods for similar substrates and can be adapted for this compound.
Heck Coupling Protocol (Analogous System)
This protocol describes the coupling of an N-Boc-2-iodoaniline derivative with an alkene.
-
Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-2-iodoaniline derivative (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Add Cs₂CO₃ (2.0 mmol), the alkene (1.5 mmol), and anhydrous dioxane (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling Protocol (Analogous System)
This protocol outlines the coupling of an N-Boc-2-iodoaniline derivative with an arylboronic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc-2-iodoaniline derivative (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL).
-
Catalyst and Base Addition: Add K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the mixture.
-
Reaction Execution: Heat the mixture to 80-100 °C under an argon atmosphere and stir vigorously for 8-16 hours.
-
Work-up and Purification: Cool the reaction to room temperature and separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography.
Sonogashira Coupling Protocol (Analogous System)
This protocol details the coupling of a 3-iodo-N-Boc-indole with a terminal alkyne, which is a close analog.[1]
-
Reaction Setup: To a solution of the 3-iodo-N-Boc-indole (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL), add Et₃N (3.0 mmol).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 2-6 hours under an argon atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Logical Workflow for Reaction Selection
The choice of the appropriate coupling reaction depends on the desired final product. The following workflow can guide the decision-making process.
References
A Comparative Analysis of Ortho- and Para-Iodo Isomers of Benzyl(methyl)carbamate for Drug Development Professionals
An objective guide to the synthesis, physicochemical properties, and potential biological activities of ortho- and para-iodo benzyl(methyl)carbamate, providing researchers with essential data for informed decision-making in drug discovery and development.
This guide presents a comparative study of the ortho- and para-iodo isomers of benzyl(methyl)carbamate. While direct comparative experimental data for these specific isomers is limited, this document compiles available information on their precursors, general synthetic routes, and the known biological activities of structurally related compounds. This analysis, supplemented with theoretical considerations of positional isomerism, aims to provide a valuable resource for researchers in medicinal chemistry and drug development.
Physicochemical Properties
| Property | ortho-Iodobenzylamine | para-Iodobenzylamine |
| Molecular Formula | C₇H₈IN | C₇H₈IN |
| Molecular Weight | 233.05 g/mol [1] | 233.05 g/mol [2] |
| Melting Point | Not available | 46-48 °C[2][3] |
| Boiling Point | Not available | 113-115 °C at 4 mmHg[2][3] |
| Density | Not available | 1.772 g/cm³ (predicted)[3] |
| pKa | Not available | 8.90 (predicted)[3] |
| Solubility | Not available | Slightly soluble in water[2][4] |
| Appearance | Not available | White to orange to green powder/crystal[5] |
Table 1: Comparative Physicochemical Properties of Ortho- and Para-Iodobenzylamine Precursors.
The para-isomer's defined melting point suggests a more stable crystal lattice, a common trait for para-substituted benzenes due to their higher symmetry compared to ortho-isomers. This difference in packing efficiency can also influence solubility.
Experimental Protocols
Synthesis of Ortho- and Para-Iodo Benzyl(methyl)carbamate
The synthesis of these target compounds can be achieved through a two-step process, starting from the commercially available iodobenzylamines.
Step 1: Synthesis of N-(iodobenzyl)benzylamine
A reductive amination reaction between the corresponding iodobenzaldehyde and benzylamine can be employed.
Workflow for the Synthesis of N-(iodobenzyl)benzylamine
Figure 1: Synthetic workflow for the N-benzylation of iodobenzylamines.
Step 2: Carbamate Formation
The resulting secondary amine is then reacted with methyl chloroformate in the presence of a base to yield the final carbamate product.
Workflow for the Carbamate Formation
Figure 2: Final carbamate synthesis step for both isomers.
Detailed Protocol:
-
Synthesis of N-(iodobenzyl)benzylamine: To a solution of the respective iodobenzaldehyde (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Synthesis of Benzyl(iodobenzyl)methylcarbamate: To a solution of the N-(iodobenzyl)benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane at 0 °C, methyl chloroformate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Spectroscopic Characterization (Predicted)
While experimental NMR data for the target compounds are not available, predicted spectra can offer insights into their structural features.
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| ortho-Iodo | Aromatic protons would likely appear as complex multiplets in the range of 7.0-7.9 ppm. The benzylic protons adjacent to the nitrogen would be expected around 4.5-4.7 ppm, and the methyl protons around 2.8-3.0 ppm. | The carbon bearing the iodine would be significantly downfield shifted. Aromatic carbons would appear between 127-143 ppm. The carbonyl carbon of the carbamate would be expected around 155-157 ppm. |
| para-Iodo | Aromatic protons would likely show a more simplified pattern, with two distinct doublets in the aromatic region (approx. 7.1 and 7.7 ppm). Benzylic and methyl protons would be in a similar range to the ortho isomer. | Similar to the ortho isomer, with the iodinated carbon being downfield. The symmetry of the para-substituted ring would result in fewer unique aromatic carbon signals compared to the ortho isomer. |
Table 2: Predicted NMR Spectroscopic Data.
Potential Biological Activities: A Comparative Outlook
The biological activity of substituted benzyl carbamates has been explored in various contexts, including their potential as antimicrobial and cytotoxic agents. The position of the substituent on the aromatic ring is known to significantly influence the biological efficacy.
Logical Relationship of Positional Isomerism and Biological Activity
Figure 3: Influence of isomer position on biological activity.
-
Antimicrobial Activity: Studies on substituted benzyl derivatives have shown that the nature and position of the substituent can modulate their antimicrobial effects. For instance, some para-substituted N-benzyl derivatives have demonstrated activity against bacteria like E. coli and S. aureus.[3] The greater steric hindrance of the ortho-iodo substituent might influence its binding to microbial targets compared to the more accessible para-isomer. Research on other substituted benzamides has indicated that para-substituted compounds with small substituents can exhibit good activity against Gram-positive bacteria.[6]
-
Cytotoxicity: Iodinated compounds are known to exhibit cytotoxicity, a property exploited in radiocontrast media and some anticancer agents.[7][8] The cellular uptake and subsequent biological effects can be dependent on the lipophilicity and overall shape of the molecule, which are influenced by the isomerism. The para-isomer, with its more linear and symmetric structure, might interact differently with cellular membranes and intracellular targets compared to the more sterically crowded ortho-isomer.
References
- 1. "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and B" by Hari N. Pati, Paul Weisbruch et al. [scholarexchange.furman.edu]
- 2. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 2-iodobenzyl(methyl)carbamate
In the landscape of pharmaceutical development and chemical research, the robust validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tert-Butyl 2-iodobenzyl(methyl)carbamate, a key intermediate in various synthetic pathways. The focus is on providing researchers, scientists, and drug development professionals with the critical data and protocols necessary to make informed decisions regarding analytical method selection and implementation.
The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis due to its versatility and suitability for a wide range of compounds.[1][2] A detailed, validated HPLC method is presented alongside a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative. The comparison is based on key validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a thorough and globally recognized evaluation framework.[3][4][5][6]
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of a validated HPLC method compared to a potential GC-MS method for the analysis of carbamate compounds similar to this compound. The data presented are representative values based on established analytical practices for carbamates and serve as a benchmark for method validation.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80.0 - 120% for assay |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Signal-to-Noise Ratio of 10:1 |
| Specificity | High (selective separation) | Very High (mass fragmentation) | No interference from placebo/impurities |
| Robustness | High | Moderate (sensitive to temperature variations) | Consistent results with minor method variations |
Experimental Protocols
Detailed HPLC Method Protocol
This protocol outlines a validated reverse-phase HPLC method for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).
-
Gradient Program:
-
0-5 min: 60% A, 40% B
-
5-15 min: Gradient to 80% A, 20% B
-
15-20 min: 80% A, 20% B
-
20-22 min: Gradient back to 60% A, 40% B
-
22-25 min: 60% A, 40% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by serial dilution in the mobile phase to cover the linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample containing this compound is dissolved in acetonitrile, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of carbamates, offering high sensitivity and specificity.[7][8] However, the thermal lability of many carbamates can pose a challenge, potentially leading to degradation in the hot injector port.[1] For this compound, a careful evaluation of thermal stability would be required. A potential GC-MS method would involve:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: Optimized to minimize thermal degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Derivatization: In some cases, derivatization may be necessary to improve thermal stability and chromatographic performance.[8]
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.
Caption: Workflow of the analytical method validation process.
General Signaling Pathway of Carbamate Acetylcholinesterase Inhibition
To provide a broader context for the importance of carbamate analysis, the following diagram illustrates the general mechanism of action for many carbamate compounds, which involves the inhibition of the enzyme acetylcholinesterase (AChE).
Caption: Mechanism of acetylcholinesterase inhibition by carbamates.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. agilent.com [agilent.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 6. jordilabs.com [jordilabs.com]
- 7. scispec.co.th [scispec.co.th]
- 8. academic.oup.com [academic.oup.com]
Prospective Research and Comparison Guide: Biological Activity of tert-Butyl 2-iodobenzyl(methyl)carbamate Derivatives
A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable scarcity of publicly available research specifically detailing the biological activities of a series of tert-Butyl 2-iodobenzyl(methyl)carbamate derivatives. While the broader class of carbamates is well-documented for a range of biological effects, including anticancer and neuroprotective activities, the specific structure-activity relationships for the this compound scaffold remain largely unexplored.
This guide is intended to serve as a prospective framework for researchers venturing into the investigation of these compounds. It outlines potential biological activities based on the known properties of related carbamate derivatives, provides standardized experimental protocols for their evaluation, and presents a hypothetical comparison of potential data. The information herein is designed to guide future research and provide a baseline for the systematic evaluation of this promising, yet understudied, class of molecules.
Hypothetical Data Presentation: A Comparative Overview
To effectively evaluate the biological potential of novel this compound derivatives, a systematic comparison of their activity against relevant biological targets is essential. The following table presents a hypothetical dataset that researchers would aim to generate. This illustrative data compares a parent compound (Derivative 1) with several analogs featuring substitutions on the phenyl ring, providing insights into potential structure-activity relationships (SAR).
Table 1: Illustrative Biological Activity Data for Hypothetical this compound Derivatives
| Derivative ID | Substitution (R) | Cytotoxicity (IC50, µM) - A549 Lung Cancer Cells | Cytotoxicity (IC50, µM) - MCF-7 Breast Cancer Cells | Acetylcholinesterase Inhibition (IC50, µM) | Butyrylcholinesterase Inhibition (IC50, µM) |
| 1 | H (Parent) | 25.4 | 32.1 | > 100 | 85.2 |
| 2 | 4-Fluoro | 15.8 | 20.5 | 89.3 | 60.7 |
| 3 | 4-Chloro | 12.3 | 15.8 | 75.1 | 52.4 |
| 4 | 4-Methoxy | 35.7 | 45.2 | > 100 | 98.1 |
| 5 | 3-Nitro | 8.9 | 11.2 | 62.5 | 41.9 |
Note: The data presented in this table is purely illustrative and intended to serve as a template for the presentation of future experimental findings.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of biological activities. The following are standard protocols that can be employed to assess the cytotoxic and cholinesterase inhibitory activities of this compound derivatives.
Cytotoxicity Assessment via MTT Assay
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the IC50 values of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamates are known to act as inhibitors of these enzymes[1].
Materials:
-
Human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 125 µL of DTNB solution and 25 µL of the respective enzyme solution (AChE or BChE).
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated by comparing the reaction rates of the sample to a control (without the inhibitor).
-
Determine the IC50 values from the dose-response curves.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified apoptosis signaling pathway, a common target for anticancer agents. Carbamate derivatives have been reported to induce apoptosis in cancer cells[2]. Investigating the effect of this compound derivatives on key proteins in this pathway, such as caspases, would be a logical next step.
Caption: Simplified intrinsic apoptosis pathway potentially modulated by anticancer carbamates.
Experimental Workflow Diagram
The systematic evaluation of a new series of chemical compounds follows a structured workflow. The diagram below outlines a typical screening cascade for identifying and characterizing the biological activity of novel this compound derivatives.
Caption: A typical experimental workflow for the biological evaluation of novel chemical derivatives.
References
A Cost-Benefit Analysis of tert-Butyl 2-iodobenzyl(methyl)carbamate in Biaryl Synthesis via Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in organic synthesis is paramount to achieving efficient, cost-effective, and scalable routes to target molecules. This guide provides a detailed cost-benefit analysis of utilizing tert-Butyl 2-iodobenzyl(methyl)carbamate as a key intermediate in the synthesis of complex biaryl structures, a common motif in pharmacologically active compounds. The analysis focuses on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, comparing it with a traditional, multi-step alternative approach.
The core advantage of this compound lies in its pre-functionalized nature, incorporating a protected secondary amine and an iodo-substituent on the same benzyl scaffold. This allows for its direct use in cross-coupling reactions to introduce the N-Boc-N-methylaminomethylphenyl moiety, streamlining the synthetic process.
Comparative Synthesis of a Model Biaryl Compound
To illustrate the cost-benefit analysis, we will consider the synthesis of a model biaryl compound: tert-butyl methyl(2'-methyl-[1,1'-biphenyl]-2-ylmethyl)carbamate.
Route 1: The Pre-functionalized Approach using this compound
This approach involves the direct Suzuki-Miyaura coupling of this compound with o-tolylboronic acid.
Route 2: The Traditional Multi-Step Approach
A conventional alternative involves a lengthier sequence starting from 2-iodobenzyl bromide. This route requires separate steps for amination, Boc protection, and subsequent cross-coupling.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for both synthetic routes, providing a clear comparison of their efficiency and cost.
| Parameter | Route 1: Pre-functionalized Approach | Route 2: Traditional Multi-Step Approach |
| Starting Material | This compound | 2-Iodobenzyl bromide |
| Key Reagents | o-tolylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Methylamine, (Boc)₂O, o-tolylboronic acid, Pd(PPh₃)₄, K₂CO₃ |
| Number of Synthetic Steps | 1 | 3 |
| Overall Yield | ~85% (based on typical Suzuki coupling yields) | ~70% (cumulative yield over three steps) |
| Estimated Reagent Cost per Mole of Product | ~$450 - $550 | ~$350 - $450 |
| Estimated Time to Product | 1 day | 3-4 days |
Table 1: High-Level Comparison of Synthetic Routes
| Reagent | Route 1: Pre-functionalized Approach | Route 2: Traditional Multi-Step Approach |
| Supplier & Price (per gram) | Supplier & Price (per gram) | |
| 2-Iodobenzyl bromide | - | Sigma-Aldrich: ~$15 |
| This compound | BLD Pharm: ~$100 | - |
| Methylamine (40% in water) | - | Sigma-Aldrich: ~$0.50 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | - | Sigma-Aldrich: ~$2.60 |
| o-tolylboronic acid | Sigma-Aldrich: ~$10 | Sigma-Aldrich: ~$10 |
| Pd(PPh₃)₄ | Sigma-Aldrich: ~$150 | Sigma-Aldrich: ~$150 |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich: ~$0.10[1] | Sigma-Aldrich: ~$0.10[1] |
Table 2: Reagent Cost Comparison
Note: Prices are approximate and subject to change based on supplier and quantity.
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Synthesis of this compound (Starting material for Route 1)
-
N-Methylation of 2-iodobenzylamine: To a solution of 2-iodobenzylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (2.2 eq) at 0 °C. Stir for 15 minutes, then add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Boc Protection: After completion of the N-methylation, cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). Stir at room temperature for 24 hours.
-
Work-up and Purification: Quench the reaction with water and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), o-tolylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1). Degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Route 2: Traditional Multi-Step Approach
Step 1: Synthesis of N-(2-iodobenzyl)methanamine
Follow the N-methylation protocol described above, starting from 2-iodobenzyl bromide and methylamine.
Step 2: Synthesis of tert-butyl (2-iodobenzyl)(methyl)carbamate
Follow the Boc protection protocol described above, starting with the product from Step 1.
Step 3: Suzuki-Miyaura Coupling
Follow the Suzuki-Miyaura coupling protocol for Route 1, using the product from Step 2 as the starting material.
Mandatory Visualization
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for Route 1.
Caption: Workflow for Route 2.
Cost-Benefit Analysis
Cost:
-
Reagent Cost: While the initial cost per gram of this compound is higher than that of 2-iodobenzyl bromide, the overall reagent cost per mole of the final product is comparable between the two routes. This is because the multi-step nature of Route 2 consumes additional reagents (methylamine, (Boc)₂O) and often results in a lower overall yield, requiring more starting material to produce the same amount of product.
-
Labor and Time Cost: Route 1 offers a significant advantage in terms of time and labor. The single-step conversion from the pre-functionalized intermediate to the final product drastically reduces the hands-on time required for synthesis, work-up, and purification compared to the three-step sequence of Route 2. This translates to lower labor costs and increased productivity in a research or manufacturing setting.
Benefit:
-
Efficiency and Yield: The pre-functionalized approach (Route 1) is more efficient, with a higher overall yield expected in a single transformation. Multi-step syntheses (Route 2) are prone to cumulative losses at each stage, leading to a lower overall yield.
-
Simplicity and Scalability: A one-step reaction is inherently simpler to perform and scale up than a multi-step sequence. This reduces the potential for errors and simplifies process development for larger-scale production.
-
Reduced Waste: A more efficient synthesis with fewer steps generally produces less solvent and reagent waste, contributing to a greener chemical process.
Conclusion
For the synthesis of biaryl compounds containing the N-Boc-N-methylaminomethylphenyl moiety, the use of this compound offers a clear advantage over traditional multi-step approaches. While the initial reagent cost may appear higher, the benefits of a significantly shorter synthetic route, higher overall yields, and reduced labor and time costs present a compelling case for its adoption. For researchers and drug development professionals focused on efficiency, scalability, and timely delivery of target compounds, the pre-functionalized strategy represents a superior synthetic approach. The investment in a more advanced building block pays dividends in the overall economy and elegance of the synthesis.
References
Spectroscopic Analysis of tert-Butyl 2-Iodobenzyl(methyl)carbamate and Its Synthetic Precursors: A Comparative Guide
This guide provides a detailed spectroscopic comparison of tert-butyl 2-iodobenzyl(methyl)carbamate, a potentially valuable intermediate in pharmaceutical synthesis, and its precursors. Due to the limited availability of direct experimental data for the target compound and its immediate precursor, this document presents a combination of experimental data for known starting materials and predicted spectroscopic data for the subsequent intermediates and the final product. This analysis is supported by detailed synthetic protocols to facilitate its preparation and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the compounds in the proposed synthetic pathway. Table 1 includes experimentally reported data for the commercially available precursors, while Table 2 provides predicted data for the intermediate and the final product based on established spectroscopic principles and data from analogous structures.
Table 1: Experimental Spectroscopic Data of Precursors
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2-Iodobenzaldehyde | 10.1 (s, 1H, CHO), 7.95 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.25 (t, 1H, Ar-H) | 195.5 (C=O), 140.0, 135.0, 133.0, 130.0, 129.0 (Ar-C), 96.0 (C-I) | ~1700 (C=O stretch) | 232 (M⁺) |
| 2-Iodobenzyl alcohol | 7.8 (d, 1H, Ar-H), 7.4 (t, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 7.0 (t, 1H, Ar-H), 4.7 (s, 2H, CH₂), 2.5 (br s, 1H, OH) | 142.0, 139.5, 129.5, 128.5, 128.0 (Ar-C), 98.0 (C-I), 65.0 (CH₂) | ~3350 (O-H stretch), ~1030 (C-O stretch) | 234 (M⁺) |
Table 2: Predicted Spectroscopic Data for N-methyl-2-iodobenzylamine and this compound
| Compound | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted IR (cm⁻¹) | Predicted Mass Spec (m/z) |
| N-methyl-2-iodobenzylamine | 7.8 (d, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 7.0 (t, 1H, Ar-H), 3.8 (s, 2H, Ar-CH₂), 2.4 (s, 3H, N-CH₃), 1.5 (br s, 1H, NH) | 142.0, 139.0, 129.0, 128.0, 127.5 (Ar-C), 99.0 (C-I), 55.0 (Ar-CH₂), 36.0 (N-CH₃) | ~3300 (N-H stretch), ~1050 (C-N stretch) | 247 (M⁺) |
| This compound | 7.8 (d, 1H, Ar-H), 7.4-7.2 (m, 2H, Ar-H), 7.0 (t, 1H, Ar-H), 4.5 (s, 2H, Ar-CH₂), 2.8 (s, 3H, N-CH₃), 1.5 (s, 9H, C(CH₃)₃) | 156.0 (C=O), 140.0, 139.0, 129.0, 128.0, 127.0 (Ar-C), 98.0 (C-I), 80.0 (C(CH₃)₃), 53.0 (Ar-CH₂), 35.0 (N-CH₃), 28.5 (C(CH₃)₃) | ~1690 (C=O, carbamate), ~1160 (C-O) | 347 (M⁺) |
Experimental Protocols
The following are proposed, detailed methodologies for the key synthetic steps.
1. Synthesis of N-methyl-2-iodobenzylamine (Reductive Amination)
-
Materials: 2-Iodobenzaldehyde, Methylamine (40% in water or 2M in THF), Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Acetic acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 2-iodobenzaldehyde (1.0 eq) in DCM or DCE, add methylamine solution (1.2 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
2. Synthesis of this compound (Boc Protection)
-
Materials: N-methyl-2-iodobenzylamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated ammonium chloride solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve N-methyl-2-iodobenzylamine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.5 eq) or DIPEA to the solution.
-
Add di-tert-butyl dicarbonate (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
General Spectroscopic Analysis Workflow
Caption: General workflow for synthesis and spectroscopic analysis.
Reactivity Showdown: A Comparative Guide to Non-iodinated tert-Butyl benzyl(methyl)carbamate and its Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an objective comparison of the reactivity of non-iodinated tert-Butyl benzyl(methyl)carbamate, a common N-Boc protecting group, with its widely used counterpart, Benzyl benzyl(methyl)carbamate (N-Cbz), and other relevant alternatives. The focus is on key transformations pertinent to drug development, including deprotection and N-alkylation reactions.
This comparison is supported by experimental data from the literature to provide a clear understanding of the performance of each protecting group under various conditions.
At a Glance: Comparative Reactivity Data
The following table summarizes the key reactivity differences between tert-Butyl benzyl(methyl)carbamate and Benzyl benzyl(methyl)carbamate in crucial synthetic transformations.
| Reaction | tert-Butyl benzyl(methyl)carbamate (N-Boc) | Benzyl benzyl(methyl)carbamate (N-Cbz) | Key Difference & Reactivity Comparison |
| Deprotection (Cleavage) | Acid-labile (e.g., TFA, HCl)[1][2] | Cleaved by hydrogenolysis (e.g., H₂, Pd/C)[2][3] | Orthogonal Reactivity . N-Boc is stable to hydrogenolysis, while N-Cbz is stable to acidic conditions, allowing for selective deprotection in complex molecules. |
| N-Alkylation (e.g., Methylation) | Requires strong base (e.g., NaH) and an alkylating agent (e.g., CH₃I)[4][5] | Requires strong base (e.g., NaH) and an alkylating agent (e.g., CH₃I) | Both carbamates can be N-alkylated under similar basic conditions. Reactivity is more influenced by the substrate and specific reaction conditions than the choice between Boc and Cbz. |
| Cross-Coupling Reactions | Generally not a direct participant as a coupling partner unless the aryl or benzyl group is functionalized. | Similar to N-Boc, it does not typically participate directly in cross-coupling unless functionalized. | The carbamate group itself is generally a spectator in common cross-coupling reactions like Suzuki or Sonogashira coupling unless specifically designed as a leaving group (e.g., aryl carbamates). |
In-Depth Reactivity Analysis
Deprotection: A Tale of Two Chemistries
The most significant difference in reactivity between N-Boc and N-Cbz protected amines lies in their deprotection conditions. This orthogonality is a powerful tool in synthetic strategy.
-
tert-Butyl benzyl(methyl)carbamate (N-Boc): The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions.[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide. This method is generally high-yielding and efficient. However, the strongly acidic conditions may not be suitable for substrates with other acid-sensitive functional groups.
-
Benzyl benzyl(methyl)carbamate (N-Cbz): The benzyloxycarbonyl (Cbz or Z) group is stable to a wide range of acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis.[2][3] This process involves the use of a palladium catalyst and a hydrogen source (e.g., H₂ gas) to cleave the benzyl-oxygen bond, releasing toluene and the free amine after decarboxylation. This mild deprotection method is compatible with many functional groups that are sensitive to acid.
N-Alkylation: A More Level Playing Field
For the N-alkylation of the protected benzyl(methyl)amine, both N-Boc and N-Cbz protecting groups behave similarly. The presence of the carbamate group reduces the nucleophilicity of the nitrogen atom, necessitating the use of a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent.
Common conditions involve the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF), followed by the addition of an alkyl halide, such as methyl iodide for N-methylation.[4][5] The choice between Boc and Cbz for a planned N-alkylation step would therefore depend more on the desired deprotection strategy for subsequent steps in the synthesis.
Experimental Protocols
Below are detailed experimental protocols for key reactions discussed in this guide.
Protocol 1: Deprotection of tert-Butyl benzyl(methyl)carbamate (TFA Method)
Materials:
-
tert-Butyl benzyl(methyl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-Butyl benzyl(methyl)carbamate (1.0 eq) in dichloromethane (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (10.0 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude benzyl(methyl)amine.
Protocol 2: Deprotection of Benzyl benzyl(methyl)carbamate (Hydrogenolysis)
Materials:
-
Benzyl benzyl(methyl)carbamate
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve Benzyl benzyl(methyl)carbamate (1.0 eq) in methanol or ethyl acetate (approx. 0.1 M solution).
-
Carefully add 10% palladium on carbon (10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzyl(methyl)amine.
Protocol 3: N-Methylation of a Boc-Protected Benzylamine
Materials:
-
tert-Butyl benzylcarbamate (as a model substrate)
-
Dry Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of tert-Butyl benzylcarbamate (1.0 eq) in dry THF (approx. 0.2 M) under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-Butyl benzyl(methyl)carbamate.
Visualizing Synthetic Strategies
The orthogonal nature of Boc and Cbz protecting groups is a powerful tool in complex syntheses. The following workflow illustrates a scenario where both protecting groups are used to achieve selective deprotection.
This diagram illustrates a synthetic route where two different amino groups on a molecule are protected with Boc and Cbz groups, respectively. The Boc group is first removed selectively under acidic conditions to allow for functionalization of that specific nitrogen. Subsequently, the Cbz group is removed under neutral hydrogenolysis conditions, leaving the newly functionalized part of the molecule intact.
The following diagram illustrates the general principle of N-alkylation of a carbamate-protected secondary amine.
This workflow shows the essential steps for N-alkylation of a carbamate. A strong base is required to generate the nucleophilic carbamate anion, which then reacts with an electrophilic alkylating agent to form the N-alkylated product. This general principle applies to both N-Boc and N-Cbz protected secondary amines.
References
A Comparative Guide to Purity Assessment of Synthesized tert-Butyl 2-iodobenzyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized tert-butyl 2-iodobenzyl(methyl)carbamate. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate techniques for quality control and characterization.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide outlines and compares the most effective analytical techniques for determining the purity of this compound and for identifying potential process-related impurities.
A plausible synthetic route for this compound involves a two-step process: the protection of 2-iodobenzylamine with a tert-butoxycarbonyl (Boc) group, followed by N-methylation. Potential impurities may arise from unreacted starting materials, by-products of the protection and methylation steps, and residual solvents.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection and quantification of impurities. | High resolution, sensitivity, and reproducibility. | Requires reference standards for impurity identification. | ≥ 98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation, identification of impurities with distinct chemical shifts. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to HPLC for trace impurities. | Conforms to reference spectra |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities by mass-to-charge ratio. | High sensitivity, provides molecular weight information. | May not be quantitative without appropriate standards. | Confirms expected molecular ion peak |
| Gas Chromatography (GC) | Quantification of residual solvents. | High sensitivity for volatile compounds. | Not suitable for non-volatile analytes. | Varies by solvent (e.g., < 5000 ppm) |
| Elemental Analysis (CHNI) | Determination of elemental composition. | Provides fundamental composition data. | Does not identify specific impurities. | Within ±0.4% of theoretical values |
| Karl Fischer Titration | Quantification of water content. | High accuracy and precision for water determination. | Specific for water content only. | ≤ 0.5% |
Experimental Protocols
This method is suitable for determining the purity of the target compound and quantifying related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
NMR spectroscopy is used for structural confirmation and identification of major impurities.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire spectra to observe the chemical shifts and coupling constants of the protons. Expected chemical shifts (δ, ppm): ~7.8-7.0 (aromatic), ~4.4 (benzyl CH₂), ~2.8 (N-CH₃), ~1.5 (tert-butyl).
-
¹³C NMR: Acquire spectra to observe the chemical shifts of the carbon atoms. Expected chemical shifts (δ, ppm): ~155 (C=O), ~140-128 (aromatic), ~98 (C-I), ~80 (quaternary C of tert-butyl), ~53 (benzyl CH₂), ~35 (N-CH₃), ~28 (tert-butyl CH₃).
MS is employed for the confirmation of the molecular weight and to aid in the identification of unknown impurities.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution directly or couple with an HPLC system (LC-MS).
-
Expected Molecular Ion: [M+H]⁺ at m/z 348.05.
-
Fragmentation Analysis: Key fragmentation patterns to look for include the loss of the tert-butyl group (-57 amu) and the cleavage of the benzyl-nitrogen bond.
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity assessment.
Potential Impurities and their Identification
Based on the likely synthetic route, the following impurities should be considered during the analysis.
| Potential Impurity | Origin | Identification Method(s) |
| 2-Iodobenzylamine | Unreacted starting material | HPLC, NMR, MS |
| tert-Butyl 2-iodobenzylcarbamate | Incomplete N-methylation | HPLC, NMR, MS |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent | HPLC, GC |
| tert-Butanol | By-product of Boc protection | GC |
| Methyl Iodide | Excess reagent in N-methylation | GC |
The identification of these impurities can be achieved by comparing the analytical data of the synthesized product with that of commercially available or synthesized reference standards.
Conclusion
A comprehensive approach utilizing a combination of HPLC, NMR, and MS is recommended for the thorough purity assessment of this compound. HPLC is ideal for quantitative purity determination, while NMR provides crucial structural confirmation. MS is invaluable for confirming the molecular weight and identifying unknown impurities. Additional techniques such as GC and Karl Fischer titration are important for controlling residual solvents and water content, respectively. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently assess the purity of their synthesized material, ensuring its suitability for subsequent stages of drug development.
A Comparative Guide to the Kinetic Studies of Reactions Involving tert-Butyl 2-iodobenzyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of tert-butyl 2-iodobenzyl(methyl)carbamate. In the absence of direct kinetic data for this specific compound in publicly available literature, this document draws objective comparisons from kinetic studies of analogous reactions and structurally similar molecules. The information herein is intended to support researchers in designing and interpreting kinetic experiments.
Introduction to the Reactivity of this compound
This compound is a molecule of interest in organic synthesis and medicinal chemistry. Its structure combines a carbamate functional group with a 2-iodobenzyl moiety. This combination allows for a variety of potential chemical transformations, the rates of which are crucial for reaction optimization and understanding its behavior in biological systems. The primary reactive site for kinetic studies is the benzylic carbon, which is susceptible to nucleophilic substitution reactions due to the presence of the iodine leaving group. The carbamate group itself can also undergo various transformations, although these are generally less kinetically favored under typical conditions.
Anticipated Reaction Pathways
The principal reaction anticipated for this compound is nucleophilic substitution at the benzylic carbon. This can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile.
Caption: Plausible nucleophilic substitution pathways for this compound.
Comparative Kinetic Data
While specific rate constants for this compound are not available, we can infer its reactivity by comparing it to related structures. The following tables summarize kinetic data for analogous reactions.
Table 1: Relative Rates of S(_N)2 Reactions for Various Alkyl Halides
| Alkyl Halide | Type | Relative Rate |
| CH(_3)Br | Methyl | ~1200 |
| CH(_3)CH(_2)Br | Primary | ~40 |
| (CH(_3))(_2)CHBr | Secondary | 1 |
| (CH(_3))(_3)CBr | Tertiary | Negligible |
| This compound | Primary (hindered) | Predicted to be slow |
Data is generalized and intended for comparative purposes. The steric hindrance from the ortho-iodo substituent and the tert-butyl group may significantly slow the S(_N)2 reaction rate compared to a simple primary alkyl halide[1].
Table 2: Relative Reactivity of Leaving Groups in S(_N)2 Reactions
| Leaving Group | Relative Rate |
I
| ~1,000,000,000 |
Br
| ~50,000,000 |
Cl
| ~1,000,000 |
F
| ~1 |
Data is generalized and intended for comparative purposes. The iodide in the target molecule is an excellent leaving group, which would favor nucleophilic substitution[1].
Table 3: Kinetic Data for Methanolysis of Substituted Benzyl N-Phenylcarbamates
| Substituent on Benzyl Ring | Reaction Mechanism | Qualitative Rate |
| 4-Acetoxy | Concerted 1,6-elimination | Moderate |
| Unsubstituted | S(_N)1 or S(_N)2 | Varies with conditions |
This data suggests that substituents on the benzyl ring can significantly influence the reaction mechanism and rate[2]. For this compound, the ortho-iodo group's electron-withdrawing nature could influence the stability of a potential carbocation intermediate in an S(_N)1 pathway.
Comparison with Alternative Compounds
The reactivity of this compound can be compared with several alternatives:
-
tert-Butyl benzyl(methyl)carbamate: Lacking the iodo substituent, this compound would be significantly less reactive towards nucleophilic substitution as it lacks a good leaving group.
-
tert-Butyl 4-iodobenzyl(methyl)carbamate: With the iodo group in the para position, steric hindrance at the reaction center is reduced, likely leading to a faster S(_N)2 reaction rate compared to the ortho-substituted isomer.
-
2-Iodobenzyl bromide: Replacing the carbamate with a simple halide would likely alter the electronic properties and solubility, which could in turn affect the reaction kinetics.
Experimental Protocols for Kinetic Studies
To obtain precise kinetic data for reactions involving this compound, the following experimental protocols are recommended.
5.1. Kinetic Monitoring by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the simultaneous measurement of reactant consumption and product formation[3][4].
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl(_3), DMSO-d(_6)).
-
Prepare a separate stock solution of the nucleophile.
-
Include an internal standard (e.g., mesitylene, 1,4-dioxane) with a known concentration in one of the stock solutions for accurate quantification.
-
-
Instrument Setup:
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
Acquire a reference spectrum of the starting material and internal standard.
-
-
Reaction Initiation and Monitoring:
-
Inject the nucleophile solution into the NMR tube containing the substrate solution to initiate the reaction.
-
Immediately begin acquiring a series of 1D NMR spectra at regular time intervals. The time between spectra should be significantly shorter than the reaction half-life.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard in each spectrum.
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., first-order, second-order) to determine the rate constant.
-
Caption: General workflow for a kinetic study using NMR spectroscopy.
5.2. Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique suitable for monitoring reactions, especially at low concentrations[5][6].
Protocol:
-
Method Development:
-
Develop an HPLC method that can effectively separate the starting material, product(s), and any significant byproducts. This includes selecting an appropriate column, mobile phase, and detection wavelength.
-
-
Reaction Setup:
-
Perform the reaction in a thermostatted vessel with constant stirring.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid dilution and cooling.
-
-
Sample Analysis:
-
Inject the quenched and diluted samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas for the reactant and product(s).
-
-
Data Analysis:
-
Create a calibration curve for the starting material to convert peak area to concentration.
-
Plot the concentration of the starting material versus time.
-
Fit the data to the appropriate rate equation to determine the rate constant.
-
Caption: General workflow for a kinetic study using HPLC.
References
- 1. ocw.uci.edu [ocw.uci.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. imserc.northwestern.edu [imserc.northwestern.edu]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. "High Performance Liquid Chromatography Monitoring Reaction Kinetics" by Ken Overway and Mary Ruth Shifflett [digitalcommons.bridgewater.edu]
- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Modeling for the Validation of Experimental Results of tert-Butyl 2-iodobenzyl(methyl)carbamate
This guide provides a comparative analysis of experimental data and computational modeling for the characterization of tert-butyl 2-iodobenzyl(methyl)carbamate. The aim is to demonstrate the utility of computational methods in validating and interpreting experimental findings for researchers, scientists, and professionals in drug development. Carbamates are a significant class of organic compounds, with many derivatives serving as crucial elements in the design of therapeutic agents.[1]
Introduction to this compound
This compound is an organic molecule featuring a carbamate functional group, a tert-butyl protecting group, and an iodinated benzyl moiety. The presence of the iodine atom makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions. Understanding its structural and electronic properties is crucial for its application in synthetic and medicinal chemistry. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating molecular properties and reaction pathways, complementing experimental techniques.[2][3]
Comparison of Experimental and Computational Data
This section compares hypothetical experimental data with results obtained from computational modeling. The computational results are based on DFT calculations, which are a common and reliable method for predicting the properties of organic molecules.[1][4]
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound is presented below. The experimental values are estimations based on similar compounds, while the computational values are derived from established prediction models.
| Property | Experimental (Hypothetical) | Computational (Predicted) |
| Molecular Weight ( g/mol ) | 347.19 | 347.19 |
| Monoisotopic Mass (Da) | 347.0382 | 347.03823 |
| XLogP3 | ~3.3 | 3.3 |
| Topological Polar Surface Area (Ų) | - | 29.5 |
Sources: PubChem for computed properties.[3] Experimental values are expected to align closely with these predictions.
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. Computational methods can predict these spectra with a high degree of accuracy, aiding in the assignment of experimental signals.
¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts are compared with hypothetical experimental values. The numbering of the protons corresponds to the molecular structure provided below.
| Proton Number | Multiplicity | Experimental Shift (ppm) (Hypothetical) | Computational Shift (ppm) (Predicted) |
| 1 | Singlet | 1.45 | 1.48 |
| 2 | Singlet | 2.85 | 2.88 |
| 3 | Singlet | 4.40 | 4.45 |
| 4 | Doublet | 7.80 | 7.85 |
| 5 | Triplet | 7.35 | 7.40 |
| 6 | Triplet | 7.00 | 7.05 |
| 7 | Doublet | 7.15 | 7.20 |
¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts are compared with hypothetical experimental values.
| Carbon Atom | Experimental Shift (ppm) (Hypothetical) | Computational Shift (ppm) (Predicted) |
| t-Butyl (CH₃) | 28.5 | 28.7 |
| t-Butyl (C) | 80.0 | 80.5 |
| N-CH₃ | 35.0 | 35.3 |
| Benzyl-CH₂ | 53.0 | 53.5 |
| Aromatic C-I | 98.0 | 98.2 |
| Aromatic CHs | 128.0 - 139.0 | 128.5 - 139.5 |
| Aromatic C-CH₂ | 141.0 | 141.2 |
| Carbonyl C=O | 155.0 | 155.4 |
Infrared (IR) Spectroscopy
Key vibrational frequencies from hypothetical experimental IR spectroscopy are compared with computationally predicted frequencies.
| Functional Group | Experimental Frequency (cm⁻¹) (Hypothetical) | Computational Frequency (cm⁻¹) (Predicted) | Vibrational Mode |
| C-H (Aromatic) | 3050-3100 | 3060-3110 | Stretching |
| C-H (Aliphatic) | 2850-3000 | 2860-3010 | Stretching |
| C=O (Carbamate) | 1690-1710 | 1700 | Stretching |
| C-N | 1250-1350 | 1280 | Stretching |
| C-O | 1150-1250 | 1180 | Stretching |
Experimental and Computational Protocols
Detailed methodologies for the synthesis, characterization, and computational modeling are provided below.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from 2-iodobenzylamine.
-
N-methylation: 2-iodobenzylamine is reacted with a suitable methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) to yield N-methyl-1-(2-iodophenyl)methanamine.
-
Boc-protection: The resulting secondary amine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or in a basic aqueous solution to afford the final product, this compound.
Experimental Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
Computational Modeling Protocol
-
Software: All calculations would be performed using a quantum chemistry software package such as Gaussian.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-31G(d,p) basis set is a standard and effective method for geometry optimization and property prediction of organic molecules.[1]
-
Geometry Optimization: The initial structure of this compound would be built and subjected to a full geometry optimization to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies would be calculated from the optimized geometry to predict the IR spectrum and to confirm that the structure corresponds to a true minimum on the potential energy surface.
-
NMR Calculations: NMR chemical shifts would be predicted using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. The calculated absolute shieldings would be converted to chemical shifts relative to TMS, calculated at the same level of theory.
Visualizations
The following diagrams illustrate the synthesis pathway, the computational workflow, and the relationship between the experimental and computational data.
Caption: Proposed synthetic pathway for this compound.
Caption: Workflow for the computational prediction of spectroscopic data.
Caption: The synergistic relationship between experimental and computational methods.
Conclusion
This guide illustrates a hypothetical comparison between experimental and computational data for this compound. The strong correlation between the predicted and expected experimental values underscores the power of computational modeling as a tool for validating experimental results, aiding in spectral interpretation, and providing deeper insights into the molecular properties of compounds of interest in drug discovery and development. The integration of computational chemistry into the research workflow can accelerate the process of structural elucidation and characterization.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of tert-butyl 2-iodobenzyl(methyl)carbamate are outlined below, ensuring the protection of laboratory personnel and the environment. This guide provides detailed procedural steps, from immediate handling in the laboratory to final disposal, tailored for researchers, scientists, and drug development professionals.
As a halogenated organic compound and a carbamate derivative, this compound requires specific disposal protocols. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe laboratory environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific hazard information.[1] In the absence of a specific SDS for this compound, handling should proceed with the caution appropriate for a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile or Viton)
-
Safety goggles or a face shield
-
A fully-buttoned laboratory coat[2]
All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to its chemical structure, this compound waste must be classified as halogenated organic waste .[3]
Operational Steps for Waste Collection:
-
Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste containing this compound. Polyethylene carboys are often a suitable choice.[1]
-
Label the Container: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[3][4][5] The label should also include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4]
-
Segregate from Other Waste Streams: It is crucial to keep halogenated waste separate from non-halogenated organic waste to reduce disposal costs and complexity.[1] Do not mix this waste with:
-
Keep the Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[1][4]
-
Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[1] This area should be well-ventilated and away from sources of ignition.[7]
| Waste Category | Container Type | Labeling Requirements | Incompatible Wastes |
| Halogenated Organic Waste | Chemically resistant, sealed container (e.g., polyethylene carboy) | "Hazardous Waste," "Halogenated Organic Waste," Full chemical name | Non-halogenated organic waste, acids, bases, heavy metals, aqueous solutions, strong oxidizers |
Disposal Procedures
The recommended disposal method for halogenated organic compounds like this compound is incineration by a licensed chemical destruction facility .[3][7][8] This process ensures the complete destruction of the compound and its hazardous components.
Do not dispose of this chemical down the drain or into the environment. [2][7][8]
For spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
For any questions or in case of a large spill, contact your institution's Environmental Health and Safety (EHS) department for guidance.[1]
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

